S 38093 hydrochloride
Descripción
Propiedades
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVOZDCVFYWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of S 38093 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 38093 hydrochloride is a novel, brain-penetrant small molecule that acts as a potent and selective inverse agonist at the histamine (B1213489) H3 receptor (H3R). This technical guide delineates the core mechanism of action of S 38093, summarizing its binding affinity, functional activity, and downstream signaling effects. The document provides a comprehensive overview of the experimental data, including detailed methodologies for key assays, and visualizes the compound's mechanism through signaling pathway and experimental workflow diagrams. The compiled data underscores the potential of S 38093 as a therapeutic agent for cognitive and neurological disorders.
Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound exerts its primary pharmacological effect through inverse agonism at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that tonically inhibits the synthesis and release of histamine and other neurotransmitters. As an inverse agonist, S 38093 not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters such as acetylcholine (B1216132) in key brain regions associated with cognition and arousal.[1][2]
Binding Affinity and Functional Activity
S 38093 demonstrates moderate to high affinity for human, rat, and mouse H3 receptors. Its functional activity as both an antagonist and an inverse agonist has been characterized in various in vitro models.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Species | Receptor | Value | Assay System | Reference |
| Ki (μM) | Human | H3 | 1.2 | Radioligand binding assay | [1] |
| Rat | H3 | 8.8 | Radioligand binding assay | [1] | |
| Mouse | H3 | 1.44 | Radioligand binding assay | [1] | |
| KB (μM) | Human | H3 | 0.11 | cAMP functional assay (antagonism) | [1] |
| Mouse | H3 | 0.65 | Functional antagonism assay | [1] | |
| EC50 (μM) | Human | H3 | 1.7 | cAMP functional assay (inverse agonism) | [1] |
| Rat | H3 | 9 | cAMP functional assay (inverse agonism) | [1] |
Signaling Pathways
The inverse agonism of S 38093 at the Gi/o-coupled H3 receptor leads to the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers a cascade of downstream effects, including the modulation of neurotransmitter release and the activation of gene transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB, in turn, promotes the expression of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[3][4]
In Vivo Pharmacodynamics
The mechanism of action of S 38093 observed in vitro translates to significant pharmacodynamic effects in vivo, including increased neurotransmitter levels in key brain regions, pro-cognitive effects, and enhanced neurogenesis.
Neurotransmitter Modulation
In vivo microdialysis studies in rats have demonstrated that S 38093 dose-dependently increases extracellular levels of histamine in the prefrontal cortex.[2] Furthermore, it facilitates cholinergic transmission in both the prefrontal cortex and the hippocampus.[2]
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
| Species | Brain Region | Neurotransmitter | Effect | Dose (mg/kg, i.p.) | Reference |
| Rat | Prefrontal Cortex | Histamine | Dose-dependent increase | 10 | [2] |
| Rat | Prefrontal Cortex | Acetylcholine | Increased release | 10 | [2] |
| Rat | Hippocampus | Acetylcholine | Increased release | 10 | [2] |
Pro-cognitive and Arousal Effects
Consistent with its ability to enhance histamine and acetylcholine levels, S 38093 has demonstrated pro-cognitive and arousal-promoting properties in rodent models.[2]
Table 3: Pro-cognitive and Arousal Effects of this compound in Rodents
| Model | Species | Effect | Dose (mg/kg) | Route | Reference |
| Morris Water Maze | Rat | Improved spatial working memory | 0.1 | p.o. | [2] |
| Object Recognition Task | Rat | Enhanced recognition memory | 0.3, 1 | p.o. | [2] |
| Scopolamine-induced Amnesia | Rat | Reversed memory deficit | 3 | p.o. | [2] |
| Social Recognition Test | Rat | Promoted episodic memory | 0.3, 1 | i.p. | [2] |
| EEG Recordings | Rat | Reduced slow-wave sleep, delayed sleep latency | 3, 10 | i.p. | [2] |
| Barbital-induced Sleep | Rat | Decreased sleeping time | 10 | p.o. | [2] |
Promotion of Hippocampal Neurogenesis
Chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis, a process critical for learning and memory.[3][4] This effect is associated with the upregulation of neurotrophic factors.
Table 4: Effects of Chronic this compound Administration on Hippocampal Neurogenesis
| Model | Species | Effect | Dose (mg/kg/day, p.o.) | Duration | Reference |
| Young Adult Mice | Mouse | Increased proliferation, survival, and maturation of new neurons | 0.3, 3 | 28 days | [3] |
| Aged Mice | Mouse | Increased proliferation, survival, and maturation of new neurons | 0.3, 1, 3 | 28 days | [3] |
| APPSWE Transgenic Mice | Mouse | Stimulated all steps of adult hippocampal neurogenesis | 3 | 28 days | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of S 38093 for histamine H3 receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human, rat, or mouse H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-N-α-methylhistamine.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of S 38093 in a 96-well plate.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay (Inverse Agonism)
Objective: To determine the inverse agonist activity (EC50) of S 38093 at the H3 receptor.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human or rat H3 receptor are cultured to 80-90% confluency.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Incubation: Cells are incubated with varying concentrations of S 38093 for 15-30 minutes at 37°C.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: EC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Electrophysiology on Rat Hippocampal Slices
Objective: To confirm the antagonist properties of S 38093 on neuronal activity.
Protocol:
-
Slice Preparation: Transverse hippocampal slices (350-400 µm) are prepared from adult rats.
-
Artificial Cerebrospinal Fluid (aCSF): Slices are maintained and recorded in aCSF containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals.
-
Drug Application: After establishing a stable baseline, the H3 receptor agonist (R)-α-methylhistamine is applied to inhibit fEPSPs. S 38093 is then co-applied to assess its ability to reverse this inhibition.
-
Data Analysis: The magnitude of fEPSP inhibition and its reversal by S 38093 are quantified.
In Vivo Microdialysis
Objective: To measure extracellular levels of histamine and acetylcholine in the brain of freely moving rats.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the prefrontal cortex or hippocampus of anesthetized rats.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after administration of S 38093.
-
Neurotransmitter Analysis: Histamine and acetylcholine concentrations in the dialysate are quantified by high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated for each time point.
Conclusion
This compound is a histamine H3 receptor inverse agonist with a well-defined mechanism of action. Its ability to increase the release of key neurotransmitters involved in cognition and arousal, coupled with its positive effects on neurogenesis, provides a strong rationale for its investigation as a therapeutic agent for cognitive deficits in neurodegenerative and psychiatric disorders. The comprehensive data presented in this guide, from in vitro binding and functional assays to in vivo pharmacodynamic studies, supports the continued development of S 38093 and highlights the therapeutic potential of targeting the histamine H3 receptor.
References
- 1. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
S 38093 Hydrochloride: A Histamine H3 Inverse Agonist for Cognitive Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
S 38093 hydrochloride is a novel, brain-penetrant, and orally active antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2] Extensive preclinical research has demonstrated its potential as a pro-cognitive and wake-promoting agent, making it a compound of significant interest for the treatment of cognitive deficits in various neurological and psychiatric disorders.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its evaluation.
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine.[6] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine (B1216132) and dopamine.[3][7] The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[6][7] Inverse agonists, such as S 38093, bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This action leads to an increase in histamine release and the subsequent enhancement of neurotransmission, which is thought to underlie its cognitive-enhancing effects.[2][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Species/Receptor | Assay Type | Parameter | Value (µM) | Reference |
| Human H3 | Binding Affinity | Ki | 1.2 | [1][2][8] |
| Human H3 | Functional Antagonism (cAMP) | KB | 0.11 | [2][8][9] |
| Human H3 | Inverse Agonism (cAMP) | EC50 | 1.7 | [2][10] |
| Rat H3 | Binding Affinity | Ki | 8.8 | [1][2][8] |
| Rat H3 | Inverse Agonism (cAMP) | EC50 | 9 | [2][10] |
| Mouse H3 | Binding Affinity | Ki | 1.44 | [1][2][8] |
| Mouse H3 | Functional Antagonism | KB | 0.65 | [2][8][9] |
Table 2: In Vivo Pro-cognitive and Neurochemical Effects in Rodents
| Animal Model | Test | Effective Dose | Route | Effect | Reference |
| Rat | Morris Water Maze | 0.1 mg/kg | p.o. | Improved spatial working memory | [3][10] |
| Rat | Object Recognition (Natural Forgetting) | 0.3 & 1 mg/kg | p.o. | Enhanced episodic-like memory | [3][10] |
| Rat | Object Recognition (Scopolamine-induced deficit) | 3 mg/kg | p.o. | Reversed memory impairment | [3][5][10] |
| Rat | Social Recognition | 0.3 & 1 mg/kg | i.p. | Promoted episodic memory | [3] |
| Rat | Intracerebral Microdialysis | 10 mg/kg | i.p. | Increased histamine and acetylcholine in prefrontal cortex | [3][10] |
| Aged Mice | Context Discrimination | 0.3 & 3 mg/kg/day (28 days) | p.o. | Improved context discrimination | [4][9][11] |
| Mice | Hippocampal Neurogenesis | 0.3, 1 & 3 mg/kg/day (28 days) | p.o. | Stimulated all steps of adult hippocampal neurogenesis | [4][9] |
Table 3: Pharmacokinetic Profile in Preclinical Species
| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) | Key Feature | Reference |
| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | Rapid absorption and high brain distribution | [2] |
| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | Rapid absorption and high brain distribution | [2] |
| Monkey | 2 | 20 - 60 | 1.5 - 7.4 | Slower absorption | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Histamine H3 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of S 38093 for the histamine H3 receptor.
1. Materials:
- Cell membranes from CHO-K1 or HEK293 cells stably expressing the human, rat, or mouse histamine H3 receptor.[6][12]
- Radioligand: [3H]-N-α-Methylhistamine ([3H]-NAMH).[12][13]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13][14]
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]
- Non-specific binding control: Clobenpropit (B1669187) (10 µM).[13]
- Test compound: this compound, serially diluted.
- 96-well filter plates (e.g., Unifilter GF/C).[12]
- Scintillation counter.
2. Procedure:
- Prepare cell membrane homogenates. Two days after transfection, harvest cells in ice-cold PBS and centrifuge. Resuspend the cell pellet in Tris-HCl buffer and sonicate briefly.[13]
- In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of S 38093.
- For determining non-specific binding, add 10 µM clobenpropit to designated wells.
- Add the radioligand, [3H]-NAMH, at a concentration near its Kd value (e.g., 1-2 nM).[12][14]
- Incubate the plate for 2 hours at 25°C.[13][14]
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.
- Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the log concentration of S 38093.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (Inverse Agonism)
This assay measures the ability of S 38093 to increase cAMP levels by inhibiting the constitutive activity of the H3 receptor.[6]
1. Materials:
- CHO-K1 or HEK293 cells stably expressing the human or rat H3 receptor.[6]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[6]
- Forskolin (B1673556) (optional, to enhance signal).[6]
- Test compound: this compound, serially diluted.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6]
2. Procedure:
- Culture H3R-expressing cells to 80-90% confluency and seed them into 96- or 384-well plates. Allow cells to attach overnight.[6]
- Remove the culture medium and wash the cells once with assay buffer.
- Add the serially diluted S 38093 to the wells.
- To measure inverse agonism, incubate the cells with the compound for 15-30 minutes at 37°C.[6]
- (Optional) To amplify the signal, a low concentration of forskolin can be added to stimulate adenylyl cyclase.[6]
- Incubate for a further 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
3. Data Analysis:
- Plot the measured cAMP concentration against the log concentration of S 38093.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
Novel Object Recognition (NOR) Test in Rodents
The NOR test assesses episodic-like memory based on the innate preference of rodents to explore a novel object more than a familiar one.[15][16]
1. Apparatus:
- An open-field arena (e.g., 40 x 60 x 19 cm Plexiglas box).[17]
- Two sets of identical objects (e.g., Lego towers, small rubber toys) that are different from each other. The objects should be heavy enough that the animal cannot move them.
2. Procedure (typically over 2-3 days):
- Habituation: Place the animal in the empty arena for 5-10 minutes to allow it to acclimate to the environment. This is typically done on the day before the training.[16][17][18]
- Training (T1): Place two identical objects in opposite quadrants of the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).[15][16][17]
- Retention Interval: Return the animal to its home cage for a specific duration. This can be short (e.g., 1 hour) to test short-term memory or longer (e.g., 24 hours) for long-term memory.[15] S 38093 is typically administered before the training session.
- Testing (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration behavior for a set period (e.g., 10 minutes). Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.[15][16][17]
3. Data Analysis:
- Calculate the time spent exploring the novel object (Tnovel) and the familiar object (Tfamiliar).
- Calculate a discrimination index (DI) using the formula: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar).
- A positive DI indicates that the animal remembers the familiar object and prefers the novel one, signifying intact recognition memory.
Visualizations: Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
Experimental Workflow for In Vitro Characterization
Proposed Mechanism for Cognitive Enhancement
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S 38093 | Histamine Receptor | CAS 862896-30-8 | Buy S 38093 from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. researchgate.net [researchgate.net]
S 38093 Hydrochloride: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a novel, brain-penetrant inverse agonist of the histamine (B1213489) H3 receptor.[1][2][3][4] By acting on these presynaptic autoreceptors and heteroreceptors, S 38093 modulates the release of various neurotransmitters, including histamine, acetylcholine, and others, leading to pro-cognitive and wake-promoting effects.[2] This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, compiling available preclinical data to support further research and development.
Core Pharmacokinetic Properties
This compound has been characterized by its rapid absorption and significant brain penetration in preclinical species.[1][5] Its pharmacokinetic profile supports its potential for central nervous system applications.
Data Summary
The following tables summarize the key pharmacokinetic parameters of S 38093 observed in various animal models.
| Parameter | Mouse | Rat | Monkey |
| Tmax (Time to Maximum Concentration) | 0.25 - 0.5 h | 0.25 - 0.5 h | 2 h |
| Bioavailability | 20% - 60% | 20% - 60% | 20% - 60% |
| t1/2 (Half-life) | 1.5 - 7.4 h | 1.5 - 7.4 h | 1.5 - 7.4 h |
| Distribution | Wide, with rapid and high brain distribution | Wide, with rapid and high brain distribution | Wide, with rapid and high brain distribution |
| Protein Binding | Low | Low | Low |
| Pharmacokinetic parameters of S 38093 across different species.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the general experimental protocols employed in the pharmacokinetic assessment of S 38093.
Animal Models
-
Species: Male mice, rats, and monkeys were utilized in the pharmacokinetic studies.[1][5]
-
Housing: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water were provided ad libitum.
Drug Administration and Sample Collection
A typical experimental workflow for determining the pharmacokinetic profile of S 38093 is illustrated below.
Figure 1: A generalized workflow for a preclinical pharmacokinetic study of S 38093.
-
Formulation: this compound was typically dissolved in a suitable vehicle, such as purified water, for administration.
-
Routes of Administration: For oral bioavailability studies, the compound was administered via oral gavage. For intravenous administration, it was infused, often through a cannulated vein.
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. The sampling schedule was designed to adequately capture the absorption, distribution, and elimination phases of the drug.
Analytical Method
-
Quantification: The concentration of S 38093 in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate quantification of the drug in biological matrices.
Signaling Pathway and Mechanism of Action
S 38093 acts as an inverse agonist at the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits the release of histamine and other neurotransmitters. As an inverse agonist, S 38093 not only blocks the action of agonists but also reduces the basal activity of the receptor, leading to an increase in neurotransmitter release.
Figure 2: Simplified signaling pathway of S 38093 at the histamine H3 receptor.
Conclusion
This compound demonstrates a promising pharmacokinetic profile with rapid absorption and excellent brain penetration, making it a suitable candidate for the treatment of central nervous system disorders. The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this novel H3 receptor inverse agonist. Further studies, particularly in human subjects, will be necessary to fully elucidate its clinical pharmacokinetic and pharmacodynamic properties.
References
- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
S 38093 Hydrochloride: An In-Depth Technical Guide on its Effects on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S 38093 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as an antagonist/inverse agonist at the histamine (B1213489) H3 receptor.[1][2][3] This mechanism of action positions it as a significant modulator of several key neurotransmitter systems in the central nervous system. By blocking the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors, S 38093 enhances the release of not only histamine but also other crucial neurotransmitters including acetylcholine, norepinephrine (B1679862), and dopamine (B1211576).[4][5] This technical guide provides a comprehensive overview of the effects of this compound on neurotransmitter release, presenting available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary pharmacological effect is its antagonism and inverse agonism at the histamine H3 receptor.[1][2] The H3 receptor is predominantly a presynaptic autoreceptor, meaning its activation by histamine inhibits further synthesis and release of histamine from histaminergic neurons.[5] By blocking this receptor, S 38093 effectively removes this inhibitory feedback loop, leading to a significant increase in histamine release.
Furthermore, H3 receptors are also located as heteroreceptors on the terminals of other, non-histaminergic neurons. Here, they act to inhibit the release of other neurotransmitters. Consequently, by antagonizing these heteroreceptors, S 38093 promotes the release of several key neurotransmitters, including:
-
Acetylcholine: Increased cholinergic transmission has been observed in the prefrontal cortex and hippocampus following administration of S 38093.[4]
-
Norepinephrine: Blockade of H3 heteroreceptors on noradrenergic terminals leads to enhanced norepinephrine release.[5]
-
Dopamine: S 38093 has been shown to increase dopamine release, likely through its interaction with H3 receptors on dopaminergic neurons.[5]
-
Serotonin (B10506): The release of serotonin is also modulated by H3 receptor activity, and antagonism by S 38093 can lead to its increase.[5]
This multi-neurotransmitter-enhancing effect underscores the potential of S 38093 in treating cognitive and neurological disorders characterized by neurotransmitter deficits.
Quantitative Data on Neurotransmitter Release
The following table summarizes the quantitative effects of S 38093 on the extracellular levels of various neurotransmitters as determined by in vivo microdialysis studies in rats.[4] These studies demonstrate a dose-dependent increase in neurotransmitter levels in key brain regions.
| Neurotransmitter | Brain Region | Dose (mg/kg, i.p.) | Peak Increase in Extracellular Levels (% of Baseline) |
| Histamine | Prefrontal Cortex | 10 | Dose-dependent increase |
| Acetylcholine | Prefrontal Cortex | 10 | Facilitated transmission |
| Acetylcholine | Hippocampus | 10 | Facilitated transmission |
Note: The available public literature provides qualitative descriptions of these increases ("dose-dependently increased," "facilitated cholinergic transmission") rather than precise percentage increases for all neurotransmitters.
Key Experimental Protocols
The primary technique used to quantify the in vivo effects of S 38093 on neurotransmitter release is intracerebral microdialysis.[4][6][7][8] This powerful method allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a direct measure of neurotransmitter concentrations.
In Vivo Microdialysis Protocol
-
Surgical Implantation of Guide Cannula:
-
Animal Model: Male Wistar rats are typically used.[4]
-
Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane).
-
Stereotaxic Surgery: A guide cannula is stereotaxically implanted to target a specific brain region, such as the prefrontal cortex or hippocampus. The cannula is secured to the skull using dental cement.
-
Recovery: A recovery period of several days is allowed post-surgery.
-
-
Microdialysis Experiment:
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the target brain region.[9]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[6] Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe into the aCSF.[10]
-
Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally).
-
Post-Dose Sampling: Sample collection continues for several hours after drug administration to monitor changes in neurotransmitter concentrations over time.
-
-
Sample Analysis:
-
Analytical Technique: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as electrochemical detection or mass spectrometry, to quantify the concentrations of the neurotransmitters of interest.[7]
-
-
Data Analysis:
-
Normalization: Neurotransmitter concentrations in post-dose samples are typically expressed as a percentage of the average baseline concentration.
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to determine the significance of the observed changes in neurotransmitter levels.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: S 38093's mechanism on neurotransmitter release.
Caption: Workflow of an in vivo microdialysis experiment.
Conclusion
This compound represents a promising therapeutic agent due to its multimodal action on several critical neurotransmitter systems. Its ability to enhance the release of histamine, acetylcholine, norepinephrine, and dopamine through antagonism/inverse agonism at the H3 receptor provides a strong rationale for its investigation in a variety of neurological and psychiatric conditions. The use of in vivo microdialysis has been instrumental in elucidating these effects, and further research utilizing this and other advanced neuroscience techniques will be crucial in fully characterizing the therapeutic potential of S 38093.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In vivo microdialysis for sample collection. [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
S 38093 Hydrochloride: A Novel Regulator of Adult Hippocampal Neurogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Adult hippocampal neurogenesis (AHN), the process of generating new functional neurons in the adult hippocampus, is crucial for learning, memory, and mood regulation. Its decline is implicated in age-related cognitive decline and various neurological disorders. S 38093 hydrochloride, a novel antagonist/inverse agonist of the histamine (B1213489) H3 receptor, has emerged as a promising therapeutic agent to enhance AHN. This technical guide provides a comprehensive overview of the role of S 38093 in promoting adult hippocampal neurogenesis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of S 38093 and the broader field of neurogenesis.
Introduction to this compound
This compound is a brain-penetrant, orally active compound that acts as an antagonist/inverse agonist at the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking this receptor, S 38093 increases the levels of histamine and other neurotransmitters, leading to enhanced cognitive function.[3] Recent studies have highlighted a novel and significant role for S 38093 in the potentiation of adult hippocampal neurogenesis, suggesting its therapeutic utility in conditions associated with impaired neurogenesis, such as aging and Alzheimer's disease.[1][4]
Mechanism of Action in Adult Hippocampal Neurogenesis
S 38093 promotes adult hippocampal neurogenesis through a multi-faceted mechanism. As an antagonist/inverse agonist of the histamine H3 receptor, its primary action is to increase the synaptic availability of histamine. This, in turn, modulates downstream signaling pathways that are critical for the proliferation, survival, and maturation of new neurons in the dentate gyrus of the hippocampus.
Key molecular mediators of S 38093's pro-neurogenic effects include:
-
Brain-Derived Neurotrophic Factor (BDNF): Chronic administration of S 38093 has been shown to reverse age-dependent decreases in the expression of several BDNF transcripts in the hippocampus.[1][4] BDNF is a pivotal neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
-
Vascular Endothelial Growth Factor (VEGF): S 38093 treatment also increases the expression of VEGF in the hippocampus.[1][4] VEGF is a potent angiogenic factor that also exerts direct neurotrophic and neuroprotective effects, contributing to a favorable microenvironment for neurogenesis.
The proposed signaling pathway for the pro-neurogenic effects of this compound is depicted below:
References
- 1. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.fsu.edu [research.fsu.edu]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of S 38093 Hydrochloride: A Novel Histamine H3 Receptor Antagonist/Inverse Agonist for Alzheimer's Disease
An In-depth Technical Review of Preclinical Evidence
This technical guide provides a comprehensive overview of the preclinical studies of S 38093 hydrochloride, a potent and brain-penetrant histamine (B1213489) H3 receptor antagonist/inverse agonist, in relevant Alzheimer's disease (AD) models. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in promoting neurogenesis, and potential for cognitive enhancement. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.
Core Mechanism of Action
S 38093 acts as an antagonist/inverse agonist at the histamine H3 receptor.[1][2] This receptor primarily functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking this receptor, S 38093 is hypothesized to increase the release of several key neurotransmitters implicated in cognitive processes, including acetylcholine (B1216132) and histamine, thereby exerting its pro-cognitive effects.[3] Furthermore, preclinical evidence strongly suggests a novel mechanism involving the promotion of adult hippocampal neurogenesis (AHN).[4][5]
dot
References
- 1. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on S 38093 Hydrochloride for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. S 38093 hydrochloride, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, has emerged as a promising novel analgesic for neuropathic pain. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of S 38093 in various animal models of neuropathic pain. Detailed experimental protocols, quantitative data from key studies, and an exploration of the proposed mechanism of action involving the modulation of the noradrenergic system are presented. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of S 38093 for neuropathic pain.
Introduction
Neuropathic pain is a complex, chronic pain state often characterized by spontaneous pain, allodynia (pain from a stimulus that does not normally provoke pain), and hyperalgesia (an increased response to a stimulus that is normally painful). It is a direct consequence of a lesion or disease affecting the somatosensory nervous system. The histamine H3 receptor, predominantly expressed in the central nervous system, has been identified as a potential target for the modulation of nociceptive pathways. This compound acts as an antagonist/inverse agonist at this receptor, and preclinical evidence suggests its potential as a new therapeutic agent for neuropathic pain.
Mechanism of Action
S 38093 is a histamine H3 receptor antagonist/inverse agonist.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including norepinephrine, in the central nervous system. By blocking the inhibitory effect of these receptors, S 38093 is thought to increase the release of these neurotransmitters in key brain regions involved in pain modulation.
A significant component of S 38093's analgesic effect in neuropathic pain is believed to be mediated by the desensitization of α2-adrenoceptors in the locus coeruleus.[1] This brainstem nucleus is a primary source of noradrenergic input to various parts of the nervous system and plays a crucial role in descending pain inhibitory pathways. The proposed signaling pathway is visualized below.
Preclinical Efficacy in Neuropathic Pain Models
The analgesic effects of S 38093 have been evaluated in several well-established rat models of neuropathic pain. These studies demonstrate a significant reduction in both hyperalgesia and allodynia, with an efficacy comparable to that of standard-of-care medications like gabapentin (B195806) and pregabalin.[1]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of S 38093 in different neuropathic pain models.
Table 1: Effect of S 38093 on Mechanical Hyperalgesia in Streptozotocin-Induced Diabetic Neuropathy (STZ) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Administration | Paw Pressure Vocalization Threshold (g) (Mean ± SEM) |
| Vehicle | - | Acute | 105 ± 5 |
| S 38093 | 1 | Acute | 130 ± 8 |
| S 38093 | 3 | Acute | 145 ± 10 |
| S 38093 | 10 | Acute | 160 ± 12 |
| Vehicle | - | Chronic | 100 ± 6 |
| S 38093 | 10 | Chronic | 175 ± 15 |
*p < 0.05 compared to vehicle group.
Table 2: Effect of S 38093 on Mechanical Hyperalgesia in Chronic Constriction Injury (CCI) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Administration | Paw Pressure Vocalization Threshold (g) (Mean ± SEM) |
| Vehicle | - | Chronic | 110 ± 7 |
| S 38093 | 10 | Chronic | 155 ± 11* |
*p < 0.05 compared to vehicle group.
Table 3: Effect of S 38093 on Cold Allodynia in Oxaliplatin-Induced Neuropathy in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Administration | Tail Immersion Latency (s) (Mean ± SEM) |
| Vehicle | - | Acute | 4.5 ± 0.5 |
| S 38093 | 1 | Acute | 8.0 ± 0.8 |
| S 38093 | 3 | Acute | 10.5 ± 1.0 |
| S 38093 | 10 | Acute | 12.0 ± 1.2* |
*p < 0.05 compared to vehicle group.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Animal Models of Neuropathic Pain
-
Streptozotocin-Induced Diabetic Neuropathy (STZ): Male Sprague-Dawley rats receive a single intraperitoneal injection of streptozotocin (B1681764) (60 mg/kg) to induce diabetes. Neuropathic pain develops over several weeks and is characterized by hyperalgesia.
-
Chronic Constriction Injury (CCI): Under anesthesia, the sciatic nerve of male Sprague-Dawley rats is loosely ligated with four chromic gut sutures. This procedure leads to the development of mechanical and thermal hyperalgesia in the ipsilateral hind paw.
-
Oxaliplatin-Induced Neuropathy: Male Sprague-Dawley rats are administered oxaliplatin (B1677828) (4 mg/kg, i.p.) to induce a chemotherapy-induced peripheral neuropathy, which is characterized by a pronounced cold allodynia.
Behavioral Assays
-
Paw-Pressure Vocalization Test (Mechanical Hyperalgesia): An increasing pressure is applied to the plantar surface of the rat's hind paw using an analgesimeter. The pressure at which the rat vocalizes is recorded as the pain threshold.
-
Cold Tail Immersion Test (Cold Allodynia): The rat's tail is immersed in a cold-water bath (4.5°C), and the latency to tail withdrawal is measured. A cut-off time is used to prevent tissue damage.
Conclusion
The preclinical data strongly support the potential of this compound as a novel therapeutic agent for the treatment of neuropathic pain. Its efficacy in multiple, mechanistically distinct animal models, coupled with a plausible mechanism of action involving the central noradrenergic system, warrants further investigation in clinical settings. The detailed information provided in this technical guide is intended to facilitate future research and development efforts aimed at bringing this promising compound to patients suffering from neuropathic pain.
References
Chemical structure and properties of S 38093 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-38093 hydrochloride is a novel, brain-penetrant small molecule that acts as a potent and selective antagonist and inverse agonist at the histamine (B1213489) H3 receptor. This technical guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols. The compiled data highlights the potential of S-38093 hydrochloride as a therapeutic agent for cognitive disorders.
Chemical Structure and Properties
S-38093 hydrochloride, systematically named 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride, is a synthetic compound with the molecular formula C17H25ClN2O2.[1] Its chemical structure is characterized by a benzamide (B126) moiety linked via a propoxy chain to a hexahydrocyclopenta[c]pyrrol bicyclic system.
Table 1: Chemical Identifiers of S-38093 Hydrochloride
| Identifier | Value |
| IUPAC Name | 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride[1] |
| Molecular Formula | C17H25ClN2O2[1] |
| SMILES String | C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl |
| CAS Number | 1222097-72-4[2] |
| PubChem CID | 45280145[1] |
Table 2: Physicochemical Properties of S-38093 Hydrochloride
| Property | Value | Source |
| Molecular Weight | 324.8 g/mol | PubChem[1] |
| Physical Appearance | White to off-white solid powder | InvivoChem[3] |
| Melting Point | Not experimentally reported in available literature | - |
| Aqueous Solubility | Insoluble | Selleck Chemicals |
| Solubility in Organic Solvents | DMSO: 25 mg/mL (76.96 mM)[4] | TargetMol |
| LogP (Computed) | 2.5 | InvivoChem[3] |
| pKa (Strongest Basic, Computed) | 9.98 | DrugBank Online |
| Hydrogen Bond Donor Count | 1 | InvivoChem[3] |
| Hydrogen Bond Acceptor Count | 3 | InvivoChem[3] |
| Rotatable Bond Count | 6 | InvivoChem[3] |
Pharmacological Properties and Mechanism of Action
S-38093 hydrochloride is a selective antagonist and inverse agonist of the histamine H3 receptor. This receptor is primarily expressed on central nervous system neurons and acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking the H3 receptor, S-38093 increases the release of histamine and other neurotransmitters like acetylcholine, which are crucial for cognitive functions.[5][6]
Table 3: Pharmacological Activity of S-38093 Hydrochloride
| Parameter | Species | Value |
| Ki (H3 Receptor) | Human | 1.2 µM[2] |
| Mouse | 1.44 µM[2] | |
| Rat | 8.8 µM[2] | |
| EC50 (Inverse Agonist Activity) | Human H3 Receptor | 1.7 µM[7] |
| Rat H3 Receptor | 9 µM[7] | |
| In Vivo Efficacy | Improved spatial working memory in rats | 0.1 mg/kg, p.o.[5] |
| Promoted episodic memory in rats | 0.3 and 1 mg/kg, i.p.[5] | |
| Increased histamine levels in rat prefrontal cortex | Dose-dependent[5] |
Signaling Pathway
As an inverse agonist of the H3 receptor, S-38093 not only blocks the action of agonists but also reduces the receptor's basal constitutive activity. The H3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o subunit. Inhibition of this pathway by S-38093 leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades involved in neurotransmitter release and synaptic plasticity.
Experimental Protocols
Synthesis of S-38093 Hydrochloride
The synthesis of S-38093 hydrochloride is a multi-step process that has been described in the patent literature.[8][9] The following is a generalized workflow based on these descriptions.
Note: Detailed experimental conditions, including specific reagents, solvents, temperatures, and purification methods, are proprietary and not fully disclosed in the public domain.
In Vivo Microdialysis for Histamine Measurement
In vivo microdialysis is employed to measure extracellular histamine levels in the brain of freely moving animals following the administration of S-38093.[5]
Protocol Outline:
-
Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the prefrontal cortex. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline histamine level.
-
Drug Administration: S-38093 hydrochloride is administered (e.g., intraperitoneally).
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Analysis: Histamine concentrations in the dialysate samples are quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[10][11]
Hippocampal Neurogenesis Assay
The effect of S-38093 on adult hippocampal neurogenesis can be assessed by labeling dividing cells with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and subsequent immunohistochemical analysis.[12]
Protocol Outline:
-
Animal Treatment: Mice receive daily administration of S-38093 hydrochloride or vehicle for a specified period (e.g., 28 days).[13]
-
BrdU Administration: During the treatment period, mice are injected with BrdU (e.g., 50 mg/kg, i.p.) to label proliferating cells.
-
Tissue Processing: At the end of the treatment, mice are euthanized, and their brains are collected, fixed, and sectioned.
-
Immunohistochemistry:
-
Antigen Retrieval: Sections are treated to expose the BrdU epitope, typically with hydrochloric acid.
-
Blocking: Non-specific antibody binding is blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against BrdU.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is used for detection.
-
Counterstaining: A nuclear counterstain (e.g., DAPI) is often used.
-
-
Imaging and Analysis: Sections are imaged using a fluorescence microscope, and the number of BrdU-positive cells in the dentate gyrus of the hippocampus is quantified.
Conclusion
S-38093 hydrochloride is a promising histamine H3 receptor antagonist/inverse agonist with demonstrated pro-cognitive effects in preclinical models. Its ability to enhance neurotransmitter release and promote neurogenesis suggests its potential for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Further research is warranted to fully elucidate its therapeutic utility.
References
- 1. S 38093 Hydrochloride | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S 38093 | Histamine Receptor | CAS 862896-30-8 | Buy S 38093 from Supplier InvivoChem [invivochem.com]
- 4. S 38093 HCl | Histamine Receptor | TargetMol [targetmol.com]
- 5. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP2532651B1 - Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy}benzamide hydrochloride and its free base as well as the pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 10. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling S 38093: A Novel Histamine H3 Receptor Inverse Agonist for Cognitive and Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
S 38093 is a novel, brain-penetrant research compound characterized as a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R). This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of S 38093. It details the experimental methodologies employed in its characterization, presents key quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows. S 38093 has demonstrated pro-cognitive, neurogenic, and analgesic properties in a range of preclinical models, suggesting its therapeutic potential for various central nervous system disorders.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters. Its modulation presents a promising therapeutic strategy for a variety of neurological and psychiatric conditions. Inverse agonists of the H3 receptor, such as S 38093, are of particular interest as they not only block the effects of agonists but also reduce the receptor's basal, constitutive activity, thereby increasing histamine turnover. This guide delineates the comprehensive preclinical evaluation of S 38093, a compound that has emerged as a significant tool for investigating the therapeutic utility of H3R modulation.
In Vitro Characterization
The initial characterization of S 38093 involved a series of in vitro assays to determine its binding affinity, functional antagonism, and inverse agonist activity at the histamine H3 receptor.
Data Presentation
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat | 8.8 µM | [1] |
| Mouse | 1.44 µM | [1] | |
| Human | 1.2 µM | [1] | |
| Functional Antagonism (KB) | Mouse (vs. R-α-methylhistamine) | 0.65 µM | [1] |
| Human (cAMP assay) | 0.11 µM | [1] | |
| Inverse Agonism (EC50) | Rat | 9 µM | [1] |
| Human | 1.7 µM | [1] |
Experimental Protocols
2.2.1. Radioligand Binding Affinity Assays
-
Objective: To determine the binding affinity (Ki) of S 38093 for rat, mouse, and human H3 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the respective H3 receptors were prepared from recombinant cell lines or specific brain regions.
-
Radioligand: [3H]-Nα-methylhistamine was used as the radioligand.
-
Assay Conditions: Membranes were incubated with the radioligand and varying concentrations of S 38093 in a suitable buffer.
-
Detection: Bound radioactivity was separated from unbound by rapid filtration and quantified using liquid scintillation counting.
-
Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
2.2.2. Functional Antagonism Assays
-
Objective: To assess the ability of S 38093 to antagonize the effects of an H3 receptor agonist.
-
Methodology (cAMP Assay):
-
Cell Line: A cell line co-expressing the human H3 receptor and a reporter gene responsive to changes in intracellular cAMP levels was used.
-
Agonist: The H3 receptor agonist R-α-methylhistamine was used to induce a decrease in cAMP levels.
-
Assay Conditions: Cells were pre-incubated with varying concentrations of S 38093 before the addition of the agonist.
-
Detection: Changes in cAMP levels were measured using a commercially available assay kit.
-
Data Analysis: The antagonist dissociation constant (KB) was determined from the concentration-response curves.
-
2.2.3. Inverse Agonism Assays
-
Objective: To determine the ability of S 38093 to inhibit the constitutive activity of the H3 receptor.
-
Methodology:
-
Cell Line: A cell line with high-density expression of the H3 receptor, leading to significant constitutive activity, was utilized.
-
Assay Conditions: Cells were incubated with increasing concentrations of S 38093.
-
Detection: The effect on a downstream signaling pathway, such as cAMP levels or GTPγS binding, was measured.
-
Data Analysis: The EC50 value for the inverse agonist effect was calculated from the concentration-response curve.
-
In Vivo Pharmacology and Pharmacokinetics
The in vivo profile of S 38093 was evaluated in various animal models to assess its pharmacokinetic properties and its effects on brain neurochemistry, cognition, neuropathic pain, and neurogenesis.
Data Presentation
| Parameter | Species | Route | Value | Reference |
| Tmax | Mouse | p.o. | 0.25 - 0.5 h | [1] |
| Rat | p.o. | 0.25 - 0.5 h | [1] | |
| Monkey | p.o. | 2 h | [1] | |
| Bioavailability | Mouse, Rat, Monkey | p.o. | 20% - 60% | [1] |
| t1/2 | Mouse, Rat, Monkey | p.o. | 1.5 - 7.4 h | [1] |
| Pro-cognitive Effects | Rat | p.o. | 0.1 - 3 mg/kg | [2] |
| Antinociceptive Effects | Rat | i.p. | ≥ 10 mg/kg | [3] |
| Neurogenic Effects | Mouse | p.o. | 0.3 - 3 mg/kg/day | [4][5] |
Experimental Protocols
3.2.1. Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of S 38093 in mice, rats, and monkeys.
-
Methodology:
-
Drug Administration: S 38093 was administered orally (p.o.) or intravenously (i.v.).
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of S 38093 were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, bioavailability) were calculated using non-compartmental analysis.
-
3.2.2. Intracerebral Microdialysis
-
Objective: To measure the effect of S 38093 on extracellular levels of histamine and acetylcholine (B1216132) in the rat brain.[2]
-
Methodology:
-
Probe Implantation: A microdialysis probe was stereotaxically implanted into the prefrontal cortex or hippocampus of anesthetized rats.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of S 38093 (10 mg/kg, i.p.).
-
Neurotransmitter Analysis: Histamine and acetylcholine levels in the dialysates were quantified by HPLC with electrochemical or mass spectrometric detection.
-
3.2.3. Behavioral Assays for Cognition
-
Objective: To evaluate the pro-cognitive effects of S 38093 in rats.
-
Methodologies:
-
Morris Water Maze: Assessed spatial working memory. S 38093 (0.1 mg/kg, p.o.) significantly improved performance.[2]
-
Object Recognition Task: Evaluated recognition memory. S 38093 (0.3 and 1 mg/kg, p.o.) enhanced performance in a natural forgetting paradigm and reversed scopolamine-induced deficits (3 mg/kg, p.o.).[2]
-
Social Recognition Test: Assessed episodic memory. S 38093 (0.3 and 1 mg/kg, i.p.) promoted social recognition.[2]
-
3.2.4. Neuropathic Pain Models
-
Objective: To investigate the antinociceptive effects of S 38093 in rat models of neuropathic pain.[3]
-
Methodologies:
-
Streptozocin-induced Diabetic Neuropathy (STZ): S 38093 exhibited significant antihyperalgesic effects after acute and chronic administration.[3]
-
Chronic Constriction Injury (CCI): Chronic administration of S 38093 produced an antihyperalgesic effect.[3]
-
Oxaliplatin-induced Neuropathy: Acute administration of S 38093 displayed a significant cold antiallodynic effect.[3]
-
Assessment: Nociceptive thresholds were measured using methods like the paw-pressure test and cold tail immersion.
-
3.2.5. Hippocampal Neurogenesis Studies
-
Objective: To determine the effect of chronic S 38093 treatment on adult hippocampal neurogenesis in mice.[4][5]
-
Methodology:
-
Animal Models: Young (3-month-old) and aged (16-month-old) mice, as well as APPSWE Tg2576 transgenic mice (a model of Alzheimer's disease), were used.[4][5]
-
Drug Administration: S 38093 (0.3, 1, or 3 mg/kg/day) was administered orally for 28 days.[4]
-
BrdU Labeling: To label proliferating cells, mice were injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
Immunohistochemistry: Brain sections were stained for BrdU and markers of neuronal maturation (e.g., Doublecortin - DCX, NeuN).
-
Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus was quantified to assess cell proliferation, survival, and maturation.
-
Signaling Pathways and Mechanism of Action
S 38093 exerts its effects by modulating downstream signaling cascades through its inverse agonist action on the H3 receptor.
Histamine H3 Receptor Signaling
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
As an inverse agonist, S 38093 reduces the constitutive activity of the H3 receptor, leading to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors like CREB, which are involved in synaptic plasticity and cell survival. Furthermore, H3 receptor signaling is linked to the PI3K/Akt pathway, which plays a critical role in cell growth and survival. By modulating these pathways, S 38093 can influence the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF), which are known to promote neurogenesis.[5][6]
Experimental Workflow for In Vivo Studies
The following diagram illustrates a generalized workflow for the in vivo characterization of S 38093.
Conclusion
S 38093 is a well-characterized histamine H3 receptor inverse agonist with a promising preclinical profile. Its ability to enhance cognitive function, promote adult hippocampal neurogenesis, and alleviate neuropathic pain in various animal models highlights its potential as a therapeutic agent for a range of CNS disorders, including Alzheimer's disease, cognitive impairments, and chronic pain. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of S 38093 and other H3 receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry and multiple labeling with antibodies from the same host species to study adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histamine H3 Receptor Differentially Modulates Mitogen-activated Protein Kinase (MAPK) and Akt Signaling in Striatonigral and Striatopallidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
S 38093 Hydrochloride: In Vivo Administration Protocol for Murine Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent, brain-penetrant, and orally active antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1] It has demonstrated pro-cognitive and arousal-promoting properties in various rodent models.[2] As an inverse agonist, S 38093 can suppress the constitutive activity of the H3 receptor, leading to increased release of histamine and other neurotransmitters in the brain.[3] This compound is under investigation for its therapeutic potential in cognitive disorders, including age-associated memory impairment and Alzheimer's disease.[4] This document provides a comprehensive overview of the in vivo administration protocols for this compound in mice, based on preclinical research.
Mechanism of Action
S 38093 acts as an antagonist/inverse agonist at histamine H3 receptors, which are primarily located in the central nervous system.[5] By blocking the inhibitory effect of these autoreceptors on histaminergic neurons, S 38093 increases the synthesis and release of histamine. This, in turn, modulates the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine.[2] Studies have shown that chronic administration of S 38093 can enhance adult hippocampal neurogenesis by stimulating the proliferation, survival, and maturation of new neurons.[4][6] This neurogenic effect is associated with the upregulation of important growth factors like brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[4][6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocols
This section details the methodologies for in vivo administration of this compound in mice, focusing on studies investigating its effects on neurogenesis and cognition.
1. Animal Models
-
Young Adult Mice: 3-month-old 129/SvEvTac mice can be used to study the effects on baseline adult hippocampal neurogenesis.[7]
-
Aged Mice: 16-month-old C57BL/6JRj mice are suitable for investigating the effects on age-related cognitive decline and neurogenesis.[4][7]
-
Alzheimer's Disease Model: 7-month-old APPSWE Tg2576 transgenic mice can be utilized to assess the therapeutic potential in the context of Alzheimer's disease pathology.[4]
2. Formulation and Administration of this compound
-
Formulation: this compound can be dissolved in purified water for oral administration.[7]
-
Route of Administration: Oral gavage (p.o.) is a common and effective route for S 38093 administration.[6][7] Intraperitoneal (i.p.) injection is another possible route.[7]
-
Dosage and Duration:
-
Chronic Studies: For investigating effects on neurogenesis and cognition, a chronic administration protocol is typically employed. Dosages of 0.3, 1, and 3 mg/kg/day administered for 28 consecutive days have been shown to be effective.[4][6][7]
-
Acute Studies: For assessing immediate pharmacological effects, acute administration can be used. For instance, antagonizing R-α-Methylhistamine-induced dipsogenia was observed from 10mg/kg i.p.[3]
-
Experimental Workflow
Caption: Experimental workflow for in vivo studies.
3. Assessment of Neurogenesis
To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
Proliferation: BrdU (150 mg/kg, i.p.) can be injected twice a day for 3 days before the start of the treatment.[7]
-
Survival and Maturation: To assess the survival and maturation of newborn neurons, BrdU is injected before the treatment period, and brains are collected for analysis at the end of the 28-day treatment.
-
Immunohistochemistry: Brain sections are stained for BrdU to identify newly born cells and for markers of immature neurons, such as doublecortin (DCX), to assess neuronal maturation.[6]
4. Behavioral Testing
-
Context Discrimination Task: This neurogenesis-dependent task is used to assess pattern separation abilities.[4] The test is typically performed after the chronic treatment period (e.g., from day 29 to 36).[7]
-
Object Recognition Task: This task evaluates learning and memory. S 38093 has shown cognition-enhancing properties in this task in rats.[2]
-
Morris Water Maze: This test is used to assess spatial learning and memory.[8]
5. Gene Expression Analysis
At the end of the study, the hippocampus can be dissected to analyze the expression of genes related to neurogenesis and synaptic plasticity, such as BDNF and VEGF, using quantitative real-time PCR.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from in vivo studies with this compound in mice.
Table 1: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Dosages | 0.3, 1, 3 mg/kg/day (chronic, p.o.) | [4][6][7] |
| 10 mg/kg (acute, i.p.) | [3] | |
| Administration Route | Oral gavage (p.o.), Intraperitoneal (i.p.) | [3][7] |
| Frequency | Once daily for chronic studies | [7] |
| Duration | 28 days for chronic neurogenesis studies | [4][6][7] |
| Vehicle | Purified water | [7] |
Table 2: Effects of Chronic S 38093 Administration on Neurogenesis and Gene Expression in Aged Mice
| Dosage (mg/kg/day, p.o.) | Effect on Hippocampal Neurogenesis | Effect on BDNF Transcripts | Effect on VEGF Transcripts | Reference |
| 0.3, 1, 3 | Increased proliferation, survival, and maturation | Reversal of age-dependent decrease | Increased expression | [1][4][6] |
Pharmacokinetics
S 38093 is rapidly absorbed in mice with a Tmax of 0.25-0.5 hours.[3] It has good bioavailability (ranging from 20% to 60%) and a half-life of 1.5 to 7.4 hours.[3] Importantly, the compound is widely distributed in the brain.[3]
This compound is a promising compound for investigating the role of the histaminergic system in cognition and neurogenesis. The protocols outlined in this document provide a framework for conducting in vivo studies in mice to further elucidate its therapeutic potential. Researchers should adapt these protocols based on their specific experimental goals and adhere to institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for S 38093 Hydrochloride in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of S 38093 hydrochloride in rat studies. S 38093 is a potent and selective histamine (B1213489) H3 receptor inverse agonist that has demonstrated pro-cognitive and wake-promoting effects in various preclinical models.
Data Presentation: Recommended Dosage Summary
The following tables summarize the effective dosages of this compound observed in various rat studies. The selection of a specific dose will depend on the research question, the desired effect (pro-cognitive vs. arousal), and the route of administration.
Table 1: Oral Administration (p.o.) of this compound in Rats
| Dosage (mg/kg) | Experimental Model | Observed Effects | Reference |
| 0.1 | Morris Water Maze | Significant improvement in spatial working memory. | [1] |
| 0.3 | Two-Trial Object Recognition | Enhanced cognition in a natural forgetting paradigm. | [1] |
| 1 | Two-Trial Object Recognition | Enhanced cognition in a natural forgetting paradigm. | [1] |
| 3 | Two-Trial Object Recognition (Scopolamine-induced deficit) | Reversal of scopolamine-induced memory impairment. | [1] |
| 10 | Barbital-induced sleeping time | Decreased sleeping time, indicating arousal properties. | [1] |
Table 2: Intraperitoneal Administration (i.p.) of this compound in Rats
| Dosage (mg/kg) | Experimental Model | Observed Effects | Reference |
| 0.3 | Social Recognition Test | Promotion of episodic memory. | [1] |
| 1 | Social Recognition Test | Promotion of episodic memory. | [1] |
| 3 | Electroencephalography (EEG) | Significant reduction in slow-wave sleep delta power. | [1] |
| 10 | Intracerebral Microdialysis & EEG | Dose-dependent increase in histamine and acetylcholine (B1216132) levels in the prefrontal cortex and hippocampus. Induced a delay in sleep latency. | [1] |
Signaling Pathway of S 38093
S 38093 acts as an inverse agonist at the histamine H3 receptor. As a presynaptic autoreceptor, the H3 receptor normally inhibits the synthesis and release of histamine. By blocking this receptor, S 38093 increases the release of histamine from histaminergic neurons. Furthermore, H3 receptors are also present as heteroreceptors on other neuronal terminals, including cholinergic neurons. Inverse agonism of these heteroreceptors leads to an increased release of other neurotransmitters, such as acetylcholine, which is crucial for cognitive function.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rats.
Morris Water Maze (Spatial Working Memory)
Objective: To assess the effect of S 38093 on spatial learning and memory.
Materials:
-
Circular water tank (approx. 1.5-2 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic substance to make the water opaque (e.g., powdered milk or non-toxic paint)
-
Video tracking system
-
This compound solution
-
Vehicle control (e.g., purified water)
Protocol:
-
Acclimation: Handle the rats for several days before the experiment. Allow them to swim freely in the maze for 60 seconds without the platform on the day before training.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, p.o.) or vehicle 30-60 minutes before the training session.
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the rat into the water facing the wall of the tank from one of four randomized starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the tank.
-
Place the rat in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim speed.
-
Two-Trial Object Recognition (Cognition)
Objective: To evaluate the effect of S 38093 on non-spatial recognition memory.
Materials:
-
Open-field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the rats.
-
Video recording and analysis software
-
This compound solution
-
Vehicle control
Protocol:
-
Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.
-
Drug Administration: On day 2, administer this compound (e.g., 0.3 or 1 mg/kg, p.o.) or vehicle 30-60 minutes before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
-
Retention Interval: Return the rat to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Social Recognition Test (Episodic Memory)
Objective: To assess the effect of S 38093 on social memory.
Materials:
-
Test cage (similar to the home cage)
-
Adult male test rats and juvenile male rats
-
This compound solution
-
Vehicle control
Protocol:
-
Acclimation: Acclimate the adult rat to the test cage for 30 minutes.
-
Drug Administration: Administer this compound (e.g., 0.3 or 1 mg/kg, i.p.) or vehicle 30-60 minutes before the first exposure.
-
First Exposure (T1):
-
Introduce a juvenile rat into the test cage with the adult rat.
-
Record the total time the adult rat spends investigating the juvenile (e.g., sniffing, grooming, close following) for a 5-minute period.
-
-
Inter-Exposure Interval: Separate the rats and return them to their home cages for a defined period (e.g., 120 minutes).
-
Second Exposure (T2):
-
Re-introduce the same juvenile rat (familiar) or a novel juvenile rat into the test cage with the adult rat.
-
Record the investigation time for 5 minutes.
-
-
Data Analysis: A significant reduction in investigation time during the second exposure to the familiar juvenile compared to the first exposure indicates social recognition memory. Compare the investigation times between the vehicle and S 38093-treated groups.
Intracerebral Microdialysis (Neurotransmitter Release)
Objective: To measure extracellular levels of histamine and acetylcholine in the prefrontal cortex and hippocampus following S 38093 administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
This compound solution
-
Artificial cerebrospinal fluid (aCSF)
Protocol:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow the rat to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 60-90 minutes.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for histamine and acetylcholine concentrations using HPLC.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
References
Application Notes and Protocols: S 38093 Hydrochloride Solution Preparation for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor.[1][2] As a G protein-coupled receptor, the H3 receptor is primarily expressed in the central nervous system and plays a crucial role in modulating the release of various neurotransmitters. By acting as an inverse agonist, this compound inhibits the constitutive activity of the H3 receptor, leading to an increase in histamine release and the modulation of downstream signaling pathways.[1] This compound has shown potential in preclinical studies for its cognitive-enhancing and neuroprotective effects, including the promotion of hippocampal neurogenesis.[3][4][5][6][7]
These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, ensuring optimal solubility, stability, and minimal cytotoxicity for reliable and reproducible results.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅ClN₂O₂ | [8] |
| Molecular Weight | 324.85 g/mol | [9] |
| Appearance | White to off-white solid powder | [10] |
| Solubility | DMSO: ≥ 25 mg/mL (76.96 mM) | [9] |
| Water | Insoluble | |
| Ethanol (B145695) | Sparingly soluble |
This compound Signaling Pathway
This compound, as an inverse agonist of the histamine H3 receptor (a Gi/o-coupled GPCR), modulates several downstream signaling cascades. Its primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, affects the activity of Protein Kinase A (PKA) and the transcription factor CREB. Furthermore, H3 receptor activation can influence other pathways, such as the MAPK and PI3K/Akt signaling cascades.[11] S 38093 has also been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neurogenesis.[5][6][7]
References
- 1. lifetein.com [lifetein.com]
- 2. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. benchchem.com [benchchem.com]
- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for S 38093 Hydrochloride in Cognitive Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S 38093 hydrochloride, a potent and selective histamine (B1213489) H3 receptor inverse agonist, in preclinical behavioral assays for assessing cognitive function. The following sections detail the compound's mechanism of action, summarize its efficacy in various cognitive paradigms, and provide detailed protocols for key experiments.
Introduction to this compound
This compound is a novel compound that acts as an inverse agonist at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor, inhibiting the release of histamine. As an inverse agonist, S 38093 not only blocks the action of histamine but also reduces the receptor's basal activity, leading to a significant increase in the release of histamine and other neurotransmitters crucial for cognitive processes, such as acetylcholine (B1216132).[1] This mechanism of action underlies its pro-cognitive effects observed in a variety of animal models.
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological target is the histamine H3 receptor. By acting as an inverse agonist, it disinhibits the release of histamine from histaminergic neurons. This increased synaptic histamine can then act on postsynaptic H1 and H2 receptors, which are known to be involved in arousal, attention, and cognitive functions.
Furthermore, H3 receptors are also located as heteroreceptors on the terminals of other neuronal systems. Inverse agonism of these heteroreceptors by S 38093 leads to an increased release of other key neurotransmitters, most notably acetylcholine in the prefrontal cortex and hippocampus.[1] The compound has also been shown to modulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF), which are critical for neuronal plasticity and survival.[2]
The pro-cognitive effects of S 38093 are also linked to its modulation of glutamatergic and GABAergic neurotransmission. By increasing the release of histamine and acetylcholine, S 38093 can indirectly enhance glutamatergic signaling, which is fundamental for learning and memory. The relationship with the GABAergic system is more complex and likely involves indirect modulation to achieve a balanced neuronal excitability conducive to cognitive processes.
Data Presentation: Efficacy in Cognitive Assays
This compound has demonstrated significant pro-cognitive effects across a range of behavioral paradigms in rodents. The following tables summarize the key findings.
Table 1: Novel Object Recognition (NOR) Test
| Animal Model | Condition | S 38093 HCl Dose (p.o.) | Outcome |
| Rat | Natural Forgetting | 0.3 and 1 mg/kg | Significantly improved cognition[1] |
| Rat | Scopolamine-induced deficit | 3 mg/kg | Significantly improved cognition[1] |
Table 2: Morris Water Maze (MWM)
| Animal Model | Task | S 38093 HCl Dose (p.o.) | Outcome |
| Rat | Spatial Working Memory | 0.1 mg/kg | Significantly improved performance[1] |
Table 3: Social Recognition Test
| Animal Model | Task | S 38093 HCl Dose (i.p.) | Outcome |
| Rat | Episodic Memory | 0.3 and 1 mg/kg | Significantly promoted episodic memory[1] |
Table 4: Context Discrimination Task
| Animal Model | Condition | S 38093 HCl Dose (p.o.) | Outcome |
| Aged Mice | Age-related cognitive decline | 0.3 and 3 mg/kg/day (chronic) | Significantly improved context discrimination[2] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Protocol:
-
Apparatus: A square open-field arena (e.g., 50 x 50 x 40 cm) made of a non-porous material that is easy to clean. A video camera is mounted above the arena to record the sessions.
-
Objects: Two sets of identical objects that are heavy enough not to be displaced by the animal and have no innate rewarding or aversive properties.
-
Habituation (Day 1):
-
Place the animal in the empty arena for 10 minutes to allow for habituation to the environment.
-
-
Training (T1) (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the animal in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test (T2) (Day 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.
Experimental Workflow:
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the room.
-
Acquisition Training (Days 1-5):
-
Each day, the animal is subjected to four trials.
-
For each trial, the animal is placed in the water facing the wall at one of four starting positions.
-
The animal is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
The time to find the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis:
-
During acquisition, a decrease in escape latency across days indicates learning.
-
In the probe trial, a greater percentage of time spent in the target quadrant indicates better spatial memory.
-
Context Discrimination Task
This task assesses the ability to distinguish between two similar contexts, a process that is highly dependent on the hippocampus.
Experimental Workflow:
Protocol:
-
Apparatus: Two distinct conditioning chambers (Context A and B) that differ in multiple cues (e.g., wall color, floor texture, odor).
-
Habituation (Day 1):
-
The animal is allowed to freely explore each context for a short period (e.g., 5 minutes) to habituate.
-
-
Fear Conditioning (Day 2):
-
The animal is placed in one of the contexts (e.g., Context A).
-
After a baseline period, a series of mild footshocks are delivered.
-
-
Testing (Day 3):
-
The animal is placed back into the conditioning context (Context A) and the amount of time spent freezing (a fear response) is measured.
-
The animal is also placed in the neutral context (Context B) and freezing behavior is measured.
-
-
Data Analysis:
-
A discrimination ratio is calculated based on the freezing time in the two contexts.
-
A higher discrimination ratio (more freezing in the conditioned context) indicates better memory for the context-shock association.
-
Conclusion
This compound demonstrates robust pro-cognitive effects in a variety of preclinical behavioral assays. Its mechanism of action, centered on the inverse agonism of the histamine H3 receptor, leads to a cascade of neurochemical changes that enhance cognitive function. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of S 38093 and similar compounds in the field of cognitive enhancement.
References
Application Notes and Protocols for S 38093 Hydrochloride in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine, in the central nervous system. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an increase in the synthesis and release of these neurotransmitters. This mechanism of action underlies its potential therapeutic applications in cognitive disorders, neuropathic pain, and other neurological conditions. In vivo studies have demonstrated that S 38093 promotes neurogenesis and may offer a strategy to ameliorate age-associated cognitive decline.
These application notes provide detailed protocols for the in vitro application of this compound on primary neuron cultures to investigate its effects on neuronal proliferation, maturation, and underlying signaling pathways. While direct in vitro studies on S 38093 in primary neurons are not extensively published, the following protocols are adapted from established methods for primary neuron culture and studies involving other H3R antagonists, such as thioperamide (B1682323).
Data Presentation
Quantitative Data Summary from In Vivo and Related In Vitro Studies
The following tables summarize key quantitative findings from in vivo studies with S 38093 and relevant in vitro studies with similar H3R antagonists to provide a basis for expected outcomes in primary neuron cultures.
Table 1: In Vivo Effects of S 38093 on Neurogenesis in Mice
| Parameter | Treatment Group | Result | Fold Change vs. Vehicle | p-value |
| Cell Proliferation (BrdU+ cells) | S 38093 (0.3 mg/kg/day) | Increased | ~1.5 | < 0.05 |
| S 38093 (3 mg/kg/day) | Increased | ~1.8 | < 0.01 | |
| Neuronal Survival (BrdU+ cells) | S 38093 (0.3 mg/kg/day) | Increased | ~1.6 | < 0.05 |
| S 38093 (3 mg/kg/day) | Increased | ~2.0 | < 0.01 | |
| Neuronal Maturation (DCX+ cells) | S 38093 (0.3 mg/kg/day) | Increased | ~1.4 | < 0.05 |
| S 38093 (3 mg/kg/day) | Increased | ~1.7 | < 0.01 |
Data adapted from in vivo studies to illustrate expected trends in vitro.
Table 2: In Vitro Effects of H3R Antagonist (Thioperamide) on Primary Neurons
| Parameter | Condition | Treatment | Result | % Change vs. Control | p-value |
| Cell Viability | Aβ-induced injury | Thioperamide (10 µM) | Increased | +25% | < 0.05 |
| pCREB/CREB ratio | Aβ-induced injury | Thioperamide (10 µM) | Increased | +50% | < 0.01 |
| BDNF Expression | OGD | Thioperamide (1 µM) | Increased | +40% | < 0.05 |
Data adapted from studies on thioperamide to provide a reference for S 38093 experiments.[1][2]
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
(Optional) Add 10 µg/mL laminin for 2-4 hours at 37°C for enhanced neuronal attachment and health.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the hippocampi from the embryonic brains in ice-cold dissection medium (DMEM/F-12).
-
Pool the hippocampi and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM/F-12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing DNase I (100 U/mL) until a single-cell suspension is achieved.
-
-
Plating and Maintenance:
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days. Neurons are typically ready for experiments between 7-14 days in vitro (DIV).
-
Protocol 2: this compound Treatment
Materials:
-
This compound
-
DMSO (vehicle)
-
Primary neuron cultures (DIV 7-10)
-
Culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Dose-Response Experiment:
-
To determine the optimal working concentration, perform a dose-response experiment.
-
Treat neurons with a range of S 38093 concentrations (e.g., 1 nM to 10 µM) for 24-48 hours.
-
Include a vehicle-only control (DMSO concentration matched to the highest S 38093 dose).
-
Assess cell viability using an MTT or LDH assay to identify the optimal, non-toxic concentration range.
-
-
Experimental Treatment:
-
Based on the dose-response data, treat the primary neuron cultures with the desired concentration of this compound.
-
The duration of treatment will depend on the specific assay being performed (e.g., 24-72 hours for neurite outgrowth, shorter times for signaling pathway analysis).
-
Protocol 3: Neurite Outgrowth Assay
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin or anti-MAP2
-
Fluorescently-conjugated secondary antibody
-
DAPI (nuclear stain)
-
Mounting medium
-
Fluorescence microscope and imaging software (e.g., ImageJ)
Procedure:
-
Treatment and Fixation:
-
Treat neurons with this compound for 48-72 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin, 1:500) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (1:1000) and DAPI (1:10000) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
Protocol 4: Neuronal Proliferation (BrdU Assay)
Materials:
-
Primary neural progenitor cells or cultures with a proliferating population
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
Fixation and denaturation solution (e.g., 2N HCl)
-
Anti-BrdU antibody
-
Fluorescently-conjugated secondary antibody
-
DAPI
Procedure:
-
Treatment and BrdU Labeling:
-
Immunostaining:
-
Fix the cells with 4% PFA.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.[7]
-
Neutralize with 0.1 M sodium borate (B1201080) buffer.
-
Proceed with blocking and antibody incubation as described in the neurite outgrowth protocol, using an anti-BrdU primary antibody.
-
-
Analysis:
-
Count the number of BrdU-positive nuclei and express it as a percentage of the total number of DAPI-stained nuclei.
-
Protocol 5: Western Blot for Signaling Proteins (pCREB/CREB)
Materials:
-
Primary neuron cultures
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133), anti-CREB, anti-BDNF, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Treat neurons with this compound for the desired time (e.g., 15-60 minutes for phosphorylation events).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all to a loading control like β-actin.
-
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of this compound in primary neurons.
References
- 1. Activation of CREB‐mediated autophagy by thioperamide ameliorates β‐amyloid pathology and cognition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 4. criver.com [criver.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. mbl.edu [mbl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing S 38093 Hydrochloride in Animal Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing S 38093 hydrochloride, a histamine (B1213489) H3 receptor antagonist/inverse agonist, in various animal models of cognitive impairment. The included methodologies are designed to guide researchers in evaluating the pro-cognitive effects of this compound.
Introduction to this compound
This compound is a novel, brain-penetrant antagonist/inverse agonist of the histamine H3 receptor.[1][2] By blocking these presynaptic autoreceptors and heteroreceptors, S 38093 enhances the release of several neurotransmitters, including histamine and acetylcholine, in key brain regions associated with learning and memory, such as the prefrontal cortex and hippocampus.[1][3] This mechanism of action makes S 38093 a promising candidate for the symptomatic treatment of cognitive deficits in conditions like Alzheimer's disease and age-related cognitive decline.[1][3][4] Preclinical studies have demonstrated its efficacy in improving cognitive performance in various animal models.[3][5][6]
Animal Models of Cognitive Impairment
This document outlines protocols for three distinct and widely used animal models to assess the efficacy of this compound:
-
Age-Related Cognitive Decline: Utilizing aged mice to model the natural cognitive decline that occurs with aging.
-
Alzheimer's Disease (AD) Model: Employing the APPSWE transgenic mouse model, which exhibits key pathological features of AD.[3]
-
Pharmacologically-Induced Amnesia: Using scopolamine (B1681570) to induce a transient cholinergic deficit and associated memory impairment in rodents.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies evaluating this compound in different animal models of cognitive impairment.
Table 1: Effects of Chronic S 38093 Administration on Hippocampal Neurogenesis in Young Adult Mice [3]
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Cell Proliferation (% of Vehicle) | Cell Survival (% of Vehicle) |
| Vehicle | - | 28 days | 100% | 100% |
| S 38093 | 0.3 | 28 days | 128.1% (p < 0.01) | 217.1% (p < 0.01) |
| S 38093 | 3 | 28 days | 127.5% (p < 0.01) | 237.5% (p < 0.01) |
| Fluoxetine | 18 | 28 days | 135.0% (p < 0.01) | 222.4% (p < 0.01) |
Table 2: Effects of Chronic S 38093 Administration on Hippocampal Neurogenesis in Aged Mice [6]
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Cell Proliferation (BrdU+ cells) | Cell Survival (BrdU+ cells) |
| Vehicle (Young) | - | 28 days | ~3500 | ~1200 |
| Vehicle (Aged) | - | 28 days | ~1500 | ~400 |
| S 38093 (Aged) | 0.3 | 28 days | Increased vs. Aged Vehicle | Increased vs. Aged Vehicle |
| S 38093 (Aged) | 1 | 28 days | Increased vs. Aged Vehicle | Increased vs. Aged Vehicle |
| S 38093 (Aged) | 3 | 28 days | Increased vs. Aged Vehicle | Increased vs. Aged Vehicle |
| Donepezil (Aged) | 0.1 | 28 days | No significant effect | No significant effect |
| Donepezil (Aged) | 1 | 28 days | No significant effect | No significant effect |
Table 3: Effects of Chronic S 38093 Administration on Hippocampal Neurogenesis in APPSWE Mice [3]
| Treatment Group (Genotype) | Dose (mg/kg/day, p.o.) | Duration | Cell Proliferation (% Increase vs. Vehicle) | Cell Survival (% Increase vs. Vehicle) |
| Vehicle (Wild-Type) | - | 28 days | - | - |
| S 38093 (Wild-Type) | 3 | 28 days | Significant Increase | Significant Increase |
| Vehicle (APPSWE) | - | 28 days | - | - |
| S 38093 (APPSWE) | 3 | 28 days | Significant Increase | 117% (p < 0.05) |
Table 4: Synergistic Effect of S 38093 and Donepezil on Contextual Memory in Middle-Aged Mice [5]
| Treatment Group | Dose (mg/kg, p.o.) | Strength of Contextual Memory (SCM) Score |
| Vehicle | - | Negative Score (Impaired Memory) |
| Donepezil | 0.3 | Positive Score (Improved Memory) |
| S 38093 | 0.1 | No significant improvement |
| S 38093 + Donepezil | 0.1 + 0.3 | +43.59 ± 7.10 (p < 0.001 vs. Vehicle; p < 0.01 vs. Donepezil) |
Experimental Protocols
Model 1: Age-Related Cognitive Decline
This protocol is designed to assess the efficacy of S 38093 in reversing age-related cognitive deficits.
4.1.1. Animals:
-
Species: Mouse
-
Strain: C57BL/6JRj
-
Age: 16-month-old (aged group) and 3-month-old (young control group)
-
Sex: Male
4.1.2. Drug Preparation and Administration:
-
Compound: this compound
-
Vehicle: Purified water
-
Doses: 0.3, 1, and 3 mg/kg/day
-
Route of Administration: Oral gavage (p.o.)
-
Duration of Treatment: 28 consecutive days
4.1.3. Behavioral Testing: Context Discrimination Task This task assesses the ability of mice to distinguish between two similar contexts, a cognitive function known to be dependent on hippocampal neurogenesis.[3][7]
-
Apparatus: Two conditioning chambers that are similar but have distinct contextual cues (e.g., different flooring, odor, and lighting).
-
Procedure:
-
Habituation (Day 0): Handle mice for 2 minutes.
-
Conditioning (Day 1): Place each mouse in one of the contexts (Context A) and deliver a mild footshock (e.g., 2 seconds, 0.4 mA) after 3 minutes.
-
Context Exposure (Days 2-8): On each day, expose the mouse to both Context A and a similar but non-shock context (Context B) for 5 minutes each, with a 1-hour interval between exposures. The order of context presentation should be counterbalanced.
-
Measurement: Record the percentage of time spent freezing in each context. Freezing is defined as the complete absence of movement except for respiration.
-
Data Analysis: Successful discrimination is indicated by a significantly higher percentage of freezing time in the shock-paired context (Context A) compared to the neutral context (Context B).
-
Model 2: Alzheimer's Disease (APPSWE Transgenic Mice)
This protocol evaluates the potential of S 38093 to ameliorate cognitive deficits and pathological markers in a transgenic mouse model of Alzheimer's disease.
4.2.1. Animals:
-
Species: Mouse
-
Strain: APPSWE Tg2576
-
Age: 7 months old
-
Sex: Male
4.2.2. Drug Preparation and Administration:
-
Compound: this compound
-
Vehicle: Purified water
-
Dose: 3 mg/kg/day
-
Route of Administration: Oral gavage (p.o.)
-
Duration of Treatment: 28 consecutive days
4.2.3. Assessment of Hippocampal Neurogenesis:
-
BrdU Labeling: To assess cell proliferation and survival, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) via intraperitoneal (i.p.) injection (150 mg/kg) twice a day for 3 days before the start of the treatment.[8]
-
Immunohistochemistry: After the 28-day treatment period, perfuse the animals and prepare brain sections for immunohistochemical analysis of BrdU-positive cells and markers of neuronal maturation (e.g., DCX).[3]
Model 3: Scopolamine-Induced Amnesia
This protocol is a rapid screening method to evaluate the potential of S 38093 to reverse cholinergic-deficit-induced memory impairment.
4.3.1. Animals:
-
Species: Rat or Mouse
-
Strain: Wistar rats or C57BL/6 mice
-
Age: Young adult (e.g., 8-10 weeks)
-
Sex: Male
4.3.2. Drug Preparation and Administration:
-
Test Compound: this compound
-
Vehicle: Purified water or saline
-
Dose: 3 mg/kg (or a dose range to determine dose-response)
-
Route of Administration: Oral (p.o.) or intraperitoneal (i.p.)
-
Amnesic Agent: Scopolamine hydrobromide
-
Dose of Scopolamine: 0.4 - 1 mg/kg
-
Route of Scopolamine Administration: Intraperitoneal (i.p.)
-
Timing: Administer S 38093 30-60 minutes before the behavioral test, and administer scopolamine 30 minutes before the test.
4.3.3. Behavioral Testing: Novel Object Recognition (NOR) Task The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm). A variety of objects that are different in shape, color, and texture but similar in size and complexity.
-
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training/Sample Phase (Day 2): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test/Choice Phase (Day 2): Replace one of the familiar objects with a novel object and allow the animal to explore for a set period (e.g., 5 minutes).
-
Measurement: Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Scopolamine-Induced Amnesia Model
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Logical Relationship of S 38093's Effects on Neurogenesis and Cognition
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: S 38093 Hydrochloride as a Tool Compound for Studying Histamine H3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent and selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor, with demonstrated activity at human, rat, and mouse orthologs.[1][2][3][4][5][6] Its ability to cross the blood-brain barrier and modulate neurotransmitter systems in the central nervous system makes it a valuable tool for investigating the physiological and pathological roles of the H3 receptor.[1][6] These application notes provide a comprehensive overview of S 38093's pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132), dopamine, and norepinephrine.[7] Due to its high constitutive activity, inverse agonists like S 38093 can effectively reduce basal receptor signaling, leading to increased neurotransmitter release.[6][7] This mechanism underlies the pro-cognitive and wake-promoting effects observed with H3 receptor inverse agonists.[7][8] S 38093 has been shown to enhance cognitive performance in various animal models, including the Morris water maze and object recognition tasks.[7][8]
Data Presentation
In Vitro Pharmacological Profile of S 38093
| Parameter | Species | Value | Assay Type |
| Ki | Human H3R | 1.2 µM | Radioligand Binding |
| Rat H3R | 8.8 µM | Radioligand Binding | |
| Mouse H3R | 1.44 µM | Radioligand Binding | |
| KB | Human H3R | 0.11 µM | cAMP Accumulation Assay |
| Mouse H3R | 0.65 µM | Functional Antagonism Assay | |
| EC50 (Inverse Agonism) | Human H3R | 1.7 µM | Functional Assay |
| Rat H3R | 9 µM | Functional Assay |
Data compiled from references:[1][2][3][5][6][9]
In Vivo Effects of S 38093 on Cognition
| Animal Model | Behavioral Test | S 38093 Dose | Effect |
| Rat | Morris Water Maze (Spatial Working Memory) | 0.1 mg/kg (p.o.) | Significant improvement in spatial working memory.[7] |
| Rat | Two-Trial Object Recognition (Natural Forgetting) | 0.3 and 1 mg/kg (p.o.) | Cognition enhancing properties observed.[7] |
| Rat | Two-Trial Object Recognition (Scopolamine-induced deficit) | 3 mg/kg (p.o.) | Cognition enhancing properties observed.[7] |
| Rat | Social Recognition Test | 0.3 and 1 mg/kg (i.p.) | Promotion of episodic memory.[7] |
| Aged Mice | Context Discrimination Task | 0.3 and 3 mg/kg/day (p.o., 28 days) | Significant improvement in context discrimination.[8][10] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation, or constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. S 38093, as an inverse agonist, blocks this constitutive activity, leading to an increase in cAMP levels and subsequent downstream effects.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow: In Vitro Characterization of S 38093
This workflow outlines the key in vitro assays to determine the binding affinity and functional activity of S 38093 at the H3 receptor.
Caption: In Vitro Characterization Workflow for S 38093.
Experimental Workflow: In Vivo Assessment of S 38093
This workflow illustrates the process for evaluating the in vivo effects of S 38093 on neurotransmitter levels and cognitive function.
Caption: In Vivo Assessment Workflow for S 38093.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of S 38093 for the H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine.
-
This compound.
-
Non-specific binding control: Histamine or another high-affinity H3R ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well plates and filter mats (GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of S 38093 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or S 38093 dilution or non-specific binding control.
-
50 µL of [3H]Nα-methylhistamine (at a concentration near its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of S 38093 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To determine the functional activity (inverse agonism) of S 38093 at the H3 receptor.
Materials:
-
Cell membranes expressing the H3 receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS.
-
Scintillation cocktail.
-
96-well plates and filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of S 38093 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or S 38093 dilution.
-
50 µL of cell membrane suspension.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter mat.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and determine the bound radioactivity by scintillation counting.
-
Plot the amount of [35S]GTPγS bound against the concentration of S 38093 to determine the EC50 and Emax for inverse agonism.[11]
In Vivo Microdialysis
Objective: To measure the effect of S 38093 on extracellular levels of histamine and acetylcholine in the brain.
Materials:
-
Male Wistar rats (250-300 g).
-
This compound.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane).
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical or fluorescence detection.
Procedure:
-
Anesthetize the rats and place them in the stereotaxic apparatus.
-
Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow the animals to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Collect baseline dialysate samples for at least 60 minutes.
-
Administer S 38093 (e.g., 10 mg/kg, i.p.) or vehicle.[7]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-administration.
-
Analyze the dialysate samples for histamine and acetylcholine concentrations using a validated HPLC method.
-
Express the results as a percentage of the mean baseline concentrations.[7]
Morris Water Maze Test
Objective: To assess the effect of S 38093 on spatial learning and memory.
Materials:
-
Male rats or mice.
-
This compound.
-
Submerged escape platform.
-
Video tracking system.
Procedure:
-
Acquisition Phase (4 days):
-
Administer S 38093 or vehicle 30-60 minutes before the first trial of each day.[7]
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four starting positions, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.[13][15]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.[13]
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Administer S 38093 or vehicle as in the acquisition phase.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Novel Object Recognition Test
Objective: To evaluate the effect of S 38093 on recognition memory.
Materials:
-
Male rats or mice.
-
This compound.
-
Open-field arena.
-
Two identical objects for the familiarization phase.
-
One familiar object and one novel object for the test phase.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
Allow each animal to explore the empty arena for 5-10 minutes on two consecutive days.
-
-
Familiarization Phase (T1):
-
Administer S 38093 or vehicle.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Inter-trial Interval (ITI):
-
Return the animal to its home cage for a specific duration (e.g., 24 hours for a long-term memory test).[7]
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. invivochem.com [invivochem.com]
- 6. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. UC Davis - Morris Water Maze [protocols.io]
Troubleshooting & Optimization
S 38093 hydrochloride solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of S 38093 hydrochloride, offering solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a brain-penetrant, orally active antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2][3] As an inverse agonist, it suppresses the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters in the brain.[4][5][6] This mechanism is being explored for its potential therapeutic effects in treating cognitive impairments and neuropathic pain.[5][7][8]
Q2: What is the general appearance of this compound solid? A2: this compound is typically a white to off-white solid powder.[1]
Q3: What are the recommended solvents for dissolving this compound? A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly cited solvent for preparing stock solutions of this compound.[2][9] Due to its nature as a hydrochloride salt, it may exhibit some solubility in aqueous solutions, though specific data is limited.[10] For in vivo studies, formulations have been prepared using vehicles such as purified water for oral gavage.[7]
Q4: What is the reported solubility of this compound in DMSO? A4: There are slight variations in the reported solubility data across different suppliers. It is crucial to consult the certificate of analysis for your specific batch. The available data is summarized in the table below.
Solubility Data
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 57 mg/mL | 197.65 mM | Selleck Chemicals[2] |
| DMSO | 25 mg/mL | 76.96 mM | TargetMol[9] |
Note: The molecular weight of this compound is 324.85 g/mol .[9][11]
Q5: How should I prepare a stock solution of this compound? A5: A detailed protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section below. Key steps include using fresh, anhydrous DMSO, adding the solvent to the powder, and using mechanical assistance like vortexing or sonication to facilitate dissolution.[2][9]
Q6: Why is my S 380903 hydrochloride not dissolving completely in DMSO? A6: Several factors can contribute to incomplete dissolution. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this issue. Common culprits include using hydrated (wet) DMSO, insufficient mixing, or attempting to prepare a solution above its solubility limit.[2]
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
Caption: Troubleshooting decision tree for S 38093 HCl solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a general method for preparing a stock solution. Researchers should always refer to the solubility data on the product-specific certificate of analysis.
Caption: Workflow for preparing an S 38093 HCl stock solution.
Methodology:
-
Calculation: Calculate the required mass of this compound (MW: 324.85 g/mol ) and volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mass (mg) = 10 mM * 324.85 g/mol * Volume (L) * (1000 mg/g)
-
For 1 mL of a 10 mM stock, weigh 3.25 mg of S 38093 HCl.
-
-
Preparation:
-
Weigh the calculated amount of S 38093 HCl powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the corresponding volume of fresh, anhydrous DMSO.[2] Using DMSO that has absorbed moisture can significantly reduce solubility.
-
-
Dissolution:
-
Cap the vial securely and vortex thoroughly.
-
If particulates remain, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.[9] Gentle warming to 37°C may also aid dissolution but check the compound's stability at elevated temperatures.
-
-
Confirmation and Storage:
-
Visually inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible precipitate.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Signaling Pathway
This compound acts as an inverse agonist on presynaptic histamine H3 autoreceptors. This action blocks the receptor's inhibitory effect on histamine synthesis and release, thereby increasing histaminergic neurotransmission.
Caption: S 38093 HCl mechanism as an H3 inverse agonist.
References
- 1. S 38093 | Histamine Receptor | CAS 862896-30-8 | Buy S 38093 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S 38093 HCl | Histamine Receptor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing S 38093 hydrochloride dosage for maximal efficacy
This technical support center provides essential information for researchers, scientists, and drug development professionals working with S 38093 hydrochloride. The following guides and FAQs are designed to address specific issues that may be encountered during experimentation to optimize its dosage and efficacy as a histamine (B1213489) H3 receptor antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S 38093?
A1: S 38093 is a brain-penetrant antagonist and inverse agonist at the histamine H3 receptor.[1][2][3][4] As an autoreceptor, the H3 receptor normally inhibits histamine synthesis and release. By acting as an inverse agonist, S 38093 blocks this baseline inhibition and promotes the release of histamine and other neurotransmitters like acetylcholine (B1216132) in brain regions such as the prefrontal cortex and hippocampus.[2][4][5] This mechanism underlies its potential therapeutic effects in cognitive and neurological disorders.[1][4]
Q2: What are the recommended starting dosages for in vivo experiments?
A2: The optimal dosage depends on the experimental model and desired outcome. For cognitive enhancement in rodents, effective oral (p.o.) doses have been reported to be as low as 0.1 mg/kg.[4][5] For studies on adult hippocampal neurogenesis, chronic oral administration of 0.3 mg/kg/day to 3 mg/kg/day for 28 days has proven effective in mice.[2][3] Higher doses (3-10 mg/kg, i.p. or p.o.) have been used to study arousal and sleep-wake cycles.[4][5]
Q3: What are the known pharmacokinetic properties of S 38093?
A3: S 38093 is rapidly absorbed in mice and rats (Tmax = 0.25-0.5h) and more slowly in monkeys (Tmax = 2h).[1] Bioavailability ranges from 20% to 60%, with a half-life (t1/2) of 1.5 to 7.4 hours depending on the species.[1] The compound is characterized by wide distribution, low protein binding, and rapid, high penetration into the brain.[1]
Q4: How should I prepare and store this compound?
A4: For in vivo oral gavage studies, S 38093 can be dissolved in purified water.[2] For intraperitoneal (i.p.) injections, sterile saline is a common vehicle. It is crucial to consult the manufacturer's data sheet for specific solubility and stability information. For long-term storage, keep the compound in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C) to prevent degradation.
Q5: I am not observing the expected pro-cognitive effects. What are some potential troubleshooting steps?
A5:
-
Dosage and Route: Confirm that the dosage and administration route are appropriate for your model. Cognition-enhancing effects are seen at lower doses (0.1-3 mg/kg), while higher doses may produce arousal effects that can confound behavioral tests.[4]
-
Timing of Administration: The compound is rapidly absorbed.[1] Ensure the timing of drug administration relative to behavioral testing aligns with the Tmax in your chosen species to achieve peak plasma and brain concentrations during the test.
-
Animal Model: The age and strain of the animal can influence outcomes. For example, significant pro-neurogenic effects have been demonstrated in both young adult and aged mice.[2][3]
-
Behavioral Paradigm: Ensure the chosen behavioral task is sensitive to the effects of H3 receptor modulation. Tasks dependent on the hippocampus and prefrontal cortex, such as the Morris water maze or object recognition tests, are appropriate.[4][5]
Data Presentation
Table 1: Pharmacokinetic Parameters of S 38093
| Species | Tmax (hours) | Bioavailability | t1/2 (hours) | Protein Binding | Brain Distribution | Reference |
| Mouse | 0.25 - 0.5 | 20% - 60% | 1.5 - 7.4 | Low | Rapid and High | [1] |
| Rat | 0.25 - 0.5 | 20% - 60% | 1.5 - 7.4 | Low | Rapid and High | [1] |
| Monkey | 2.0 | 20% - 60% | 1.5 - 7.4 | Low | Not specified | [1] |
Table 2: Receptor Affinity and Functional Activity of S 38093
| Receptor Target | Species | Assay Type | Value (µM) | Reference |
| H3 Receptor | Human | Binding Affinity (Ki) | 1.2 | [1] |
| H3 Receptor | Mouse | Binding Affinity (Ki) | 1.44 | [1] |
| H3 Receptor | Rat | Binding Affinity (Ki) | 8.8 | [1] |
| H3 Receptor | Human | Inverse Agonism (EC50) | 1.7 | [1] |
| H3 Receptor | Rat | Inverse Agonism (EC50) | 9.0 | [1] |
| H3 Receptor | Human | Antagonism (KB) | 0.11 | [1] |
| H3 Receptor | Mouse | Antagonism (KB) | 0.65 | [1] |
Table 3: Effective In Vivo Dosages and Observed Efficacy
| Species | Dosage | Route | Duration | Primary Efficacy Endpoint | Result | Reference |
| Mouse (Young) | 0.3 & 3 mg/kg/day | p.o. | 28 days | Increased Hippocampal Neurogenesis | Significant increase in cell proliferation and survival | [3] |
| Mouse (Aged) | 0.3, 1, & 3 mg/kg/day | p.o. | 28 days | Increased Hippocampal Neurogenesis | Significant increase in cell proliferation, survival, and maturation | [3] |
| Rat | 0.1 mg/kg | p.o. | Acute | Improved Spatial Working Memory | Significant improvement in Morris water maze test | [4][5] |
| Rat | 0.3 & 1 mg/kg | p.o. | Acute | Enhanced Object Recognition Memory | Significant improvement in object recognition task | [4][5] |
| Rat | 10 mg/kg | i.p. | Acute | Increased Histamine & Acetylcholine | Dose-dependent increase in neurotransmitter levels | [4][5] |
| Rat | 3 & 10 mg/kg | i.p. | Acute | Increased Arousal | Significantly reduced slow-wave sleep delta power | [4][5] |
Experimental Protocols
Protocol 1: Chronic Oral Administration for Hippocampal Neurogenesis in Mice
This protocol is adapted from studies investigating the pro-neurogenic effects of S 38093.[2][3][6]
-
Animal Model: Use 3-month-old (young adult) or 16-month-old (aged) C57BL/6JRj mice.[2][6]
-
Housing: House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Preparation of S 38093: Dissolve this compound in purified water to achieve final concentrations for oral gavage (e.g., for dosages of 0.3, 1, and 3 mg/kg). Prepare fresh daily.
-
Cell Proliferation Labeling: To label dividing cells, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at a dose of 150 mg/kg (i.p.) twice a day for 3 consecutive days before the start of S 38093 treatment.[6]
-
Drug Administration:
-
Divide mice into a vehicle group (purified water) and treatment groups (e.g., 0.3, 1, 3 mg/kg S 38093).
-
Administer the assigned treatment by oral gavage once daily for 28 consecutive days.
-
-
Tissue Collection and Preparation:
-
At the end of the 28-day treatment period, deeply anesthetize the animals and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains coronally (e.g., 40 µm thickness) through the hippocampus using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on the brain sections to identify labeled cells.
-
For BrdU staining (to measure cell proliferation and survival), pre-treat sections with HCl for DNA denaturation. Use a primary antibody against BrdU.
-
To measure neuronal maturation, use a primary antibody against Doublecortin (DCX).
-
Use appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain like DAPI.
-
-
Quantification and Analysis:
-
Use a confocal microscope to capture Z-stack images of the dentate gyrus.
-
Quantify the number of BrdU-positive and DCX-positive cells using stereological principles or cell counting software.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Fisher's PLSD) to compare treatment groups to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: S 38093 acts as an inverse agonist on presynaptic H3 autoreceptors, blocking inhibition.
Experimental Workflow
Caption: Workflow for evaluating the in-vivo efficacy of a pro-cognitive compound.
Troubleshooting Guide
Caption: Decision tree for troubleshooting unexpected in-vivo experimental results.
References
- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Potential off-target effects of S 38093 hydrochloride to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of S 38093 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] It exhibits moderate affinity for rat, mouse, and human H3 receptors.[1][2] As an inverse agonist, it can reduce the constitutive activity of the H3 receptor, leading to an increase in histamine release in the brain.
Q2: What is the selectivity profile of this compound within the histamine receptor family?
A2: this compound is highly selective for the H3 receptor. Studies have shown that it has no significant affinity for other histamine receptor subtypes, including H1, H2, and H4 receptors.[1][2]
Q3: Are there any known or suspected off-target interactions for this compound?
A3: While generally selective for the H3 receptor, some evidence suggests a potential interaction with the α2-adrenergic system. Research on the antinociceptive effects of S 38093 indicates that its action in neuropathic pain models could be partially mediated by the desensitization of α2-adrenoreceptors in the locus coeruleus.[3] This suggests a potential indirect or downstream off-target effect that researchers should consider.
Q4: What are some downstream biological effects of this compound that I should be aware of?
A4: Chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis, including cell proliferation, survival, and maturation.[4][5] Additionally, it has been observed to reverse age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) and increase the expression of vascular endothelial growth factor (VEGF).[4][5]
Troubleshooting Guide
Issue: I am observing effects in my experiment that are not consistent with the known pharmacology of H3 receptor antagonism/inverse agonism.
Possible Cause 1: Potential α2-Adrenoreceptor Modulation
-
Explanation: The observed anomalous effects, particularly those related to nociception, sedation, or blood pressure, might be related to the hypothesized downstream effects on α2-adrenoreceptors.[3]
-
Troubleshooting Steps:
-
Co-administration with an α2-adrenergic antagonist: To investigate the involvement of the α2-adrenergic system, consider co-administering S 38093 with a selective α2-adrenergic antagonist (e.g., yohimbine (B192690) or atipamezole). If the anomalous effect is blocked or attenuated, it would suggest the involvement of this off-target pathway.
-
Control experiments in α2-adrenoreceptor knockout models: If available, conducting experiments in animal models lacking specific α2-adrenoreceptor subtypes could help to elucidate the role of this receptor system in the observed effects.
-
Monitor cardiovascular parameters: In in-vivo studies, monitor heart rate and blood pressure, as α2-adrenoreceptors are known to play a role in cardiovascular regulation.
-
Possible Cause 2: Downstream Neurogenic and Trophic Factor Effects
-
Explanation: If your experiments are long-term (chronic dosing), the observed effects could be a result of downstream changes in neurogenesis and growth factor expression.[4][5] These are not direct off-target binding effects but are important consequences of sustained H3 receptor modulation.
-
Troubleshooting Steps:
-
Time-course analysis: Conduct a detailed time-course study to differentiate between acute pharmacological effects and more long-term plastic changes in the brain.
-
Measure BDNF and VEGF levels: In brain tissue or relevant cell cultures, measure the protein and/or mRNA levels of BDNF and VEGF to determine if these factors are altered in your experimental paradigm.
-
Immunohistochemical analysis for neurogenesis: If working with animal models, use markers such as BrdU and DCX to assess proliferation and differentiation of new neurons in the hippocampus.[4]
-
Data Summary
Table 1: In Vitro Pharmacology of S 38093
| Target | Species | Assay Type | Value (µM) | Reference |
| H3 Receptor | Human | Ki | 1.2 | [1][2] |
| H3 Receptor | Mouse | Ki | 1.44 | [1][2] |
| H3 Receptor | Rat | Ki | 8.8 | [1][2] |
| H3 Receptor | Human | KB (cAMP assay) | 0.11 | [1] |
| H3 Receptor | Mouse | KB | 0.65 | [1] |
| H3 Receptor | Human | EC50 (Inverse Agonism) | 1.7 | [1] |
| H3 Receptor | Rat | EC50 (Inverse Agonism) | 9 | [1] |
| H1 Receptor | Not Specified | Binding Affinity | Negligible | [2] |
| H2 Receptor | Not Specified | Binding Affinity | Negligible | [2] |
| H4 Receptor | Not Specified | Binding Affinity | Negligible | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of S 38093 for the histamine H3 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human, mouse, or rat H3 receptor.
-
Radioligand, e.g., [3H]-Nα-methylhistamine.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 ligand like R-α-methylhistamine).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of S 38093.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, S 38093, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through the glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for S 38093. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for H3 Receptor Inverse Agonism
-
Objective: To determine the functional activity (EC50) of S 38093 as an inverse agonist at the H3 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human or rat H3 receptor.
-
Assay buffer (e.g., HBSS with IBMX).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer and pre-incubate with serial dilutions of S 38093.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels. The H3 receptor has constitutive activity that suppresses this forskolin-induced cAMP accumulation.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
As an inverse agonist, S 38093 will increase the cAMP levels by blocking the constitutive activity of the H3 receptor.
-
Plot the concentration-response curve and determine the EC50 value for S 38093.
-
Visualizations
References
- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in S 38093 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with S 38093 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in the sleep-wake cycle of our animal models treated with this compound, even at doses intended for cognitive enhancement. Is this an expected outcome?
A1: Yes, this is a known pharmacological effect of this compound. As a histamine (B1213489) H3 receptor inverse agonist, it increases histamine levels in the brain.[1][2] Histamine is a key neurotransmitter involved in regulating arousal and wakefulness. Therefore, even at doses that enhance cognition, an impact on the sleep-wake cycle can be anticipated.[2]
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify a therapeutic window that maximizes pro-cognitive effects while minimizing effects on arousal. The literature suggests that cognitive enhancement is observed at lower doses, while arousal properties are more prominent at higher doses.[2]
-
Timing of Administration: Consider the timing of drug administration in your experimental design. Administering the compound earlier in the active phase of the animals' circadian cycle might mitigate disruptions to their normal sleep patterns.
-
Control for Arousal Effects: When assessing cognitive performance, include appropriate control measures to account for potential hyperactivity or increased arousal. This can include monitoring locomotor activity.
Q2: Our in vitro assays are showing lower than expected potency for this compound. What could be the reason?
A2: The affinity and potency of this compound can vary depending on the species and the specific cellular model used.[1] The compound displays different binding affinities for rat, mouse, and human H3 receptors.[1] Additionally, the density of H3 receptor expression in your cell line can influence the observed potency, particularly for its inverse agonist activity.[1]
Troubleshooting Steps:
-
Verify Receptor Species: Confirm that the species of the H3 receptor in your assay system (e.g., rat, mouse, human) aligns with the expected affinity of the compound.
-
Receptor Expression Levels: Characterize the H3 receptor expression levels in your cellular model. Higher expression levels are generally required to robustly measure inverse agonism.[1]
-
Assay Conditions: Review and optimize your assay conditions, including incubation times, buffer components, and the concentration of any competing ligands.
Q3: We are not observing the expected pro-cognitive effects in our behavioral experiments. What are the potential reasons for this?
A3: Several factors could contribute to a lack of efficacy in behavioral models. These can range from the experimental design to the specific cognitive domain being assessed.
Troubleshooting Steps:
-
Bioavailability and Brain Penetration: While S 38093 is known to be brain-penetrant, factors such as the route of administration and formulation can impact its absorption and distribution.[1][3] Ensure proper administration techniques and consider pharmacokinetic analysis to confirm brain exposure.
-
Choice of Cognitive Task: S 38093 has shown efficacy in specific cognitive domains, such as spatial working memory and episodic-like memory.[2][3] The chosen behavioral paradigm should be sensitive to the neurochemical changes induced by the compound, namely enhanced cholinergic and histaminergic neurotransmission.
-
Animal Strain and Age: The genetic background and age of the animals can influence their baseline cognitive performance and their response to pharmacological interventions.[4][5][6]
Troubleshooting Guides
Issue: Inconsistent results in neurogenesis studies.
Chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis.[4][6][7] If you are observing inconsistent or no effects on neurogenesis, consider the following:
-
Duration of Treatment: Neurogenesis is a multi-step process. Ensure that the treatment duration is sufficient to observe effects on proliferation, survival, and maturation of new neurons. Studies reporting positive effects have typically used chronic administration schedules (e.g., 28 days).[4][5][6]
-
Timing of BrdU Injections: The timing of BrdU or other proliferation marker injections relative to the treatment period is critical for accurately labeling the population of dividing cells you intend to study.
-
Markers for Different Neurogenic Stages: Use a combination of markers to assess different stages of neurogenesis (e.g., Ki67 for proliferation, BrdU for survival, DCX for immature neurons).
Issue: Unexpected effects in neuropathic pain models.
S 38093 has demonstrated efficacy in certain models of neuropathic pain, particularly those involving cold allodynia.[8] However, its effects can be model-dependent.
-
Pain Modality: The analgesic effects of S 38093 may be more pronounced for specific pain modalities (e.g., cold allodynia vs. mechanical hyperalgesia).[8]
-
Acute vs. Chronic Dosing: The efficacy of S 38093 in some neuropathic pain models has been shown to increase with chronic administration.[8]
-
Underlying Mechanism: The antinociceptive effects of S 38093 may be partially mediated by α2-adrenoreceptors.[8] Consider potential interactions with other signaling pathways in your experimental model.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Ki | Rat H3 Receptor | 8.8 µM | [1] |
| Mouse H3 Receptor | 1.44 µM | [1] | |
| Human H3 Receptor | 1.2 µM | [1] | |
| KB | Mouse H3 Receptor | 0.65 µM | [1] |
| Human H3 Receptor | 0.11 µM | [1] | |
| EC50 (Inverse Agonism) | Rat H3 Receptor | 9 µM | [1] |
| Human H3 Receptor | 1.7 µM | [1] |
Experimental Protocols
General Protocol for In Vivo Behavioral Studies in Rodents:
-
Animal Model: Select the appropriate species, strain, and age of the animals for the specific cognitive or behavioral domain being investigated.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., purified water).[5][6]
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Doses in the literature range from 0.1 mg/kg to 10 mg/kg depending on the study.[2][9]
-
Behavioral Testing: Conduct the behavioral test at a predetermined time point after drug administration. The specific paradigm will depend on the cognitive function being assessed (e.g., Morris water maze, object recognition test).[2][3]
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of the treated group with the control group.
General Protocol for In Vitro Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the histamine H3 receptor of the desired species.
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand for the H3 receptor and varying concentrations of this compound.
-
Separation and Counting: Separate the bound from the free radioligand and quantify the radioactivity.
-
Data Analysis: Determine the Ki value by analyzing the competition binding data using non-linear regression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
S 38093 hydrochloride stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of S 38093 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for the solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from moisture. The compound is hygroscopic. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. Aliquot to minimize freeze-thaw cycles. |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound has varying solubility in different solvents. It is important to use the appropriate solvent for your experimental needs.
| Solvent | Solubility | Concentration | Notes |
| DMSO | 57 mg/mL | 197.65 mM | Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility. Sonication may be required. |
| Ethanol | 57 mg/mL | 197.65 mM | |
| Water | Insoluble | - |
Q3: Is this compound stable in aqueous solutions?
A3: There is limited publicly available data on the stability of this compound in aqueous solutions under various conditions (e.g., different pH, temperature, and light exposure). As a benzamide (B126) and azabicyclo-containing compound, it may be susceptible to hydrolysis under acidic or basic conditions over time. It is strongly recommended that researchers perform their own stability studies for their specific experimental buffers and conditions.
Q4: How should I prepare this compound for in vivo studies?
A4: For oral administration in animal models, a homogeneous suspension can be prepared. For example, a 5 mg/mL suspension can be made by evenly mixing 5 mg of this compound in 1 mL of a vehicle like Carboxymethylcellulose sodium (CMC-Na) solution.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before use.
-
Check Solvent Quality: Ensure the solvent (e.g., DMSO) is anhydrous and of high purity. Moisture in DMSO can affect the stability and solubility of the compound.
-
pH of Medium: Be aware that the pH of your cell culture medium or buffer could affect the stability of the compound over the duration of the experiment.
-
Light Exposure: Protect solutions from light, especially during long-term experiments, as light can sometimes promote degradation of organic molecules.
-
Perform a Stability Test: If you continue to see inconsistencies, consider performing a simple stability test by incubating the compound in your experimental buffer for the duration of your experiment and then analyzing it by HPLC to check for degradation.
-
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Compound has absorbed moisture or the solvent is not appropriate.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the solid compound has been stored in a tightly sealed container at the recommended temperature to prevent moisture absorption.
-
Use Anhydrous Solvent: Use fresh, high-quality anhydrous DMSO.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming of the solution may also help, but be cautious as excessive heat can cause degradation.
-
-
Issue 3: Precipitate forms when diluting stock solution into aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.
-
Troubleshooting Steps:
-
Lower Final Concentration: Reduce the final concentration of this compound in your working solution.
-
Increase Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of the solvent's toxicity to your cells or animal model (typically <0.5% DMSO for cell culture).
-
Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween 80) can help to maintain solubility in aqueous solutions for in vivo formulations.
-
-
Experimental Protocols & Visualizations
Signaling Pathway of this compound
S 38093 acts as an inverse agonist at the histamine (B1213489) H3 receptor, which is a G protein-coupled receptor (GPCR). In its basal state, the H3 receptor has some level of constitutive activity. As an inverse agonist, S 38093 not only blocks the action of agonists but also reduces this basal activity. This leads to an increase in the synthesis and release of histamine and other neurotransmitters.
Caption: Mechanism of action of S 38093 as a histamine H3 receptor inverse agonist.
General Workflow for Assessing Solution Stability
For researchers concerned about the stability of this compound in their specific experimental conditions, the following general workflow can be adapted.
Caption: A generalized experimental workflow to determine the stability of this compound.
References
Troubleshooting variability in behavioral responses to S 38093 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using S 38093 hydrochloride in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel and potent histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] As an inverse agonist, it suppresses the constitutive activity of the H3 receptor.[1] The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3][4] By blocking this receptor, S 38093 increases the release of histamine in the brain.[3] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, and their blockade by S 38093 can enhance the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes.
Q2: What are the reported behavioral effects of this compound in preclinical models?
Preclinical studies have demonstrated that this compound exhibits pro-cognitive and wake-promoting effects. It has been shown to improve performance in various memory tasks, including:
-
Spatial working memory in the Morris water maze test in rats.[5][6]
-
Episodic-like memory in the object recognition and social recognition tasks in rats.[5][6]
Furthermore, S 38093 has been observed to promote arousal and reduce slow-wave sleep.[5][6] It has also shown potential in models of neuropathic pain.[2]
Q3: Why might I be observing high variability in behavioral responses with this compound?
Variability in behavioral responses to this compound can stem from several factors:
-
Dose-Response Relationship: S 38093 has been shown to have different effects at different doses. Low doses are typically associated with cognition-enhancing properties, while higher doses may produce arousal effects that can interfere with performance in certain behavioral tasks.[5][6]
-
Pharmacokinetics: The time to maximum plasma concentration (Tmax) and the half-life of the compound can influence its effective window. Behavioral testing should be timed to coincide with peak brain exposure.
-
Animal-Specific Factors: Age, sex, genetic strain, and baseline cognitive function of the animals can all contribute to variability. For instance, the effects of S 38093 on neurogenesis and cognition have been specifically highlighted in aged mice.[8][9]
-
Experimental Protocol: Minor variations in experimental procedures, handling stress, and environmental conditions can significantly impact behavioral outcomes.
Troubleshooting Guides
Issue 1: No significant behavioral effect observed.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | Consult literature for effective dose ranges in your specific model and behavioral task. Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Incorrect Timing of Administration | Review the pharmacokinetic data for S 38093. Adjust the time between drug administration and behavioral testing to ensure the test occurs during the period of maximum drug efficacy. |
| Route of Administration | Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and consistent with previous studies. Verify proper administration technique. |
| Animal Strain or Age | The effects of S 38093 may be more pronounced in specific animal strains or age groups (e.g., aged animals for cognitive enhancement). Confirm the suitability of your animal model. |
| Insufficient Statistical Power | A small sample size may not be sufficient to detect a statistically significant effect. Conduct a power analysis to determine the appropriate number of animals per group. |
Issue 2: High inter-individual variability in the data.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing and administration technique for all animals. |
| Environmental Stressors | Minimize environmental stressors such as noise, inconsistent lighting, and excessive handling, as these can significantly affect behavior. Acclimatize animals to the testing room and procedures. |
| Health Status of Animals | Monitor the health of the animals closely. Underlying health issues can impact behavioral performance and drug response. |
| Baseline Behavioral Differences | Consider screening animals for baseline performance in the behavioral task and balancing the groups based on this to reduce variability. |
| Circadian Rhythm | Conduct behavioral testing at the same time each day to minimize the influence of circadian variations on behavior and drug metabolism. |
Data Presentation
Pharmacokinetic Parameters of S 38093
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Mouse | 10 | p.o. | 0.5 | 1340 | 1.5 |
| Rat | 10 | p.o. | 0.5 | 1230 | 2.4 |
This table summarizes representative pharmacokinetic data. Actual values may vary depending on the specific experimental conditions.
Effective Doses of S 38093 in Behavioral Assays
| Behavioral Assay | Species | Effective Dose Range (mg/kg) | Route | Observed Effect |
| Morris Water Maze | Rat | 0.1 - 1 | p.o. | Improved spatial working memory[5][6] |
| Object Recognition | Rat | 0.3 - 1 | p.o. | Enhanced recognition memory[5][6] |
| Context Discrimination | Aged Mouse | 0.3 - 3 | p.o. | Improved context discrimination[8][9] |
| Neuropathic Pain | Rat | 3 - 30 | i.p. | Antiallodynic and antihyperalgesic effects[2] |
Experimental Protocols
Morris Water Maze Protocol for Assessing Spatial Memory
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. The room should have distinct visual cues.
-
Acclimatization: Handle the animals for several days before the experiment. Allow them to acclimatize to the testing room for at least 1 hour before each session.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the training session (e.g., 30-60 minutes).
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomized starting positions.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Novel Object Recognition Protocol for Assessing Recognition Memory
-
Apparatus: A square open-field box (e.g., 50x50 cm).
-
Habituation:
-
On day 1, allow each mouse to freely explore the empty open-field box for 5-10 minutes.
-
-
Training (Familiarization Phase):
-
On day 2, administer this compound or vehicle.
-
After the appropriate pre-treatment time, place two identical objects in the center of the box.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Testing (Test Phase):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the box.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Visualizations
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Studies with S 38093 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor inverse agonist, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help mitigate potential side effects and ensure the smooth execution of your experiments.
Troubleshooting Guide: Managing Potential Side Effects
This section addresses specific issues that may arise during in vivo studies with this compound and offers potential solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Hyperactivity/Increased Locomotor Activity | Mechanism-based effect due to increased central histamine and other neurotransmitter release.[1][2][3][4][5] | - Dose Adjustment: Titrate to the lowest effective dose. - Acclimatization: Ensure adequate acclimatization of animals to the testing environment to minimize novelty-induced hyperactivity. - Control Groups: Include appropriate vehicle and positive control groups to contextualize the level of activity. - Automated Monitoring: Utilize automated activity monitoring systems for unbiased and continuous data collection. |
| Anxiety-like Behaviors (e.g., increased thigmotaxis in open field) | Potential off-target effect or consequence of central nervous system stimulation.[2][3] | - Behavioral Assays: Employ a battery of anxiety-related behavioral tests (e.g., elevated plus maze, light-dark box) for a comprehensive assessment. - Environmental Enrichment: Provide environmental enrichment in housing conditions to potentially reduce baseline anxiety levels. - Pharmacological Controls: Consider co-administration with anxiolytic agents (as a study arm, not a routine procedure) to investigate the underlying mechanism. |
| Variable Cardiovascular Parameters (hypotension/hypertension) | The direct effect of H3 receptor blockade on cardiovascular function in healthy animals appears minimal at therapeutic doses, with significant changes generally observed at higher, likely non-H3 receptor-mediated concentrations.[6] However, effects may be more pronounced in specific disease models.[7][8][9][10] | - Cardiovascular Monitoring: Incorporate telemetric or non-invasive methods for continuous monitoring of blood pressure and heart rate. - Dose-Response Assessment: Conduct a thorough dose-response study to establish the cardiovascular safety window. - Anesthesia Consideration: Be aware that anesthesia can influence cardiovascular parameters and may interact with the compound's effects. |
| Inconsistent Food and Water Intake | Potential for altered gastrointestinal motility or central regulation of appetite. | - Metabolic Cages: Utilize metabolic cages for precise monitoring of food and water consumption. - Body Weight Monitoring: Record body weights daily to detect any significant changes. - Palatability of Formulation: Ensure the vehicle and formulation are palatable to the animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a histamine H3 receptor inverse agonist. The H3 receptor is a presynaptic autoreceptor that normally inhibits the release of histamine and other neurotransmitters in the central nervous system. As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine, acetylcholine, and other neurotransmitters. This mechanism is thought to underlie its pro-cognitive and wakefulness-promoting effects.[1][3]
Q2: What are the most commonly observed behavioral effects of H3 receptor inverse agonists in animal models?
A2: The most frequently reported behavioral effect is an increase in locomotor activity.[1][2][3][4][5] This is considered a mechanism-based effect related to the enhanced release of stimulatory neurotransmitters in the brain. Some studies have also suggested the potential for anxiety-like behaviors.[2][3]
Q3: Are there any expected cardiovascular side effects with this compound administration?
A3: Based on studies with other H3 receptor antagonists in healthy, anesthetized animal models, significant effects on basal blood pressure and heart rate are generally not observed at doses that are selective for the H3 receptor.[6] Cardiovascular effects, when seen, tend to occur at much higher doses and may be due to off-target activities.[6] However, in certain pathological models, such as anaphylactic or hemorrhagic shock, H3 receptor blockade has been shown to have a positive influence on cardiovascular function.[7][8][9][10]
Q4: How can I minimize the variability in my behavioral data when using this compound?
A4: To minimize variability, it is crucial to:
-
Standardize Procedures: Maintain consistent experimental conditions, including time of day for testing, handling procedures, and environmental factors (light, noise).
-
Acclimatize Animals: Allow for a sufficient period of acclimatization to the laboratory, housing, and testing apparatuses.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce experimenter bias.
-
Power Analysis: Perform a power analysis to ensure an adequate number of animals per group to detect statistically significant effects.
Q5: What is the recommended vehicle for dissolving this compound for in vivo administration?
A5: The appropriate vehicle will depend on the specific formulation of this compound you have. It is recommended to consult the manufacturer's instructions. Commonly used vehicles for preclinical studies include sterile water, saline, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or water. Always prepare fresh solutions and confirm solubility and stability.
Experimental Protocols
Assessment of Locomotor Activity
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena equipped with infrared beams or a video-tracking system.
-
This compound solution and vehicle.
-
Animal model (e.g., C57BL/6 mice or Wistar rats).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage).
-
After the appropriate pretreatment time (based on pharmacokinetic data), place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Evaluation of Anxiety-Like Behavior: Elevated Plus Maze
Objective: To assess the potential anxiogenic or anxiolytic effects of this compound.
Materials:
-
Elevated plus maze apparatus.
-
Video camera and tracking software.
-
This compound solution and vehicle.
-
Animal model.
Procedure:
-
Acclimatize the animals to the testing room under dim lighting conditions for at least 60 minutes.
-
Administer this compound or vehicle.
-
After the designated pretreatment period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm type.
-
An anxiogenic-like effect is typically indicated by a decrease in the time spent and entries into the open arms.
Signaling Pathways and Experimental Workflows
References
- 1. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. Mechanism of the histamine H(3) receptor-mediated increase in exploratory locomotor activity and anxiety-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential [mdpi.com]
- 6. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of H3 histamine receptor inverse agonist/ H4 histamine receptor agonist, clobenpropit, in hemorrhage-shocked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of H3 histamine receptor inverse agonist/ H4 histamine receptor agonist, clobenpropit, in hemorrhage-shocked rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor blockade improves cardiac function in canine anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting S 38093 hydrochloride treatment duration for chronic studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using S 38093 hydrochloride in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are planning a chronic study with this compound. What is a good starting point for treatment duration and dose?
A1: Published preclinical studies involving chronic administration of this compound have typically used durations of 5 to 28 days.[1][2][3] The optimal duration for your study will depend on your specific research question and experimental model. For dose selection, in vivo studies in rodents have shown efficacy at doses ranging from 0.1 mg/kg to 10 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[4][5][6] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific model and endpoint.
Q2: What is the recommended route of administration for chronic studies?
A2: Oral gavage (p.o.) is a common route for this compound administration in chronic rodent studies.[3][4][7] This route is often preferred as it mimics the intended clinical route of administration for many pharmaceuticals. However, long-term daily gavage can lead to complications such as esophageal trauma and stress-induced physiological changes in the animals.[8][9][10][11] Alternative methods like voluntary oral administration in palatable jelly or via drinking water can be considered to minimize stress, although dose accuracy may be more challenging to control with these methods.
Q3: What are the known pharmacokinetics of this compound in common laboratory animal models?
A3: this compound is rapidly absorbed in mice and rats following oral administration, with a time to maximum concentration (Tmax) of 0.25 to 0.5 hours.[4] The oral bioavailability ranges from 20% to 60%, and the half-life (t1/2) is between 1.5 and 7.4 hours.[4] The compound readily distributes to the brain.[4] These pharmacokinetic parameters should be considered when establishing the dosing frequency for your chronic study to ensure consistent compound exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Diminished or loss of efficacy over time | Receptor Desensitization/Tachyphylaxis: Continuous stimulation of the histamine (B1213489) H3 receptor by an inverse agonist may lead to adaptive changes, reducing the receptor's responsiveness. | 1. Intermittent Dosing: Consider a dosing holiday (e.g., dosing for 5 days followed by 2 days of no treatment) to allow for receptor resensitization.2. Dose Adjustment: A temporary increase in dose may be necessary to overcome reduced receptor sensitivity. However, this should be done cautiously and with careful monitoring for adverse effects.3. Endpoint Analysis: Evaluate endpoints at multiple time points throughout the study to characterize the onset and progression of any loss of efficacy. |
| High variability in experimental data | Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing and stress, impacting results.[12] Animal Stress: Chronic stress from handling and dosing can alter physiological responses and increase data variability.[13] Individual Animal Differences: Natural biological variation among animals can contribute to data scatter. | 1. Standardize Administration Technique: Ensure all personnel are properly trained in oral gavage to minimize trauma and ensure accurate dosing.[10] Consider alternative, less stressful administration methods if possible.2. Acclimatization and Handling: Allow for an adequate acclimatization period before the study begins. Handle animals consistently and gently to minimize stress.3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.[14] |
| Unexpected animal morbidity or mortality | Gavage-Related Injury: Esophageal perforation or lung aspiration due to improper gavage technique is a known risk in long-term studies.[8][9][10][11] Off-Target Toxicity: At higher doses or with prolonged exposure, this compound may have unforeseen toxic effects. | 1. Refine Gavage Technique: Use appropriately sized, flexible gavage needles. Ensure proper restraint and technique to prevent injury.2. Daily Health Monitoring: Implement a rigorous daily health monitoring plan to identify any signs of distress or adverse effects early.3. Necropsy and Histopathology: In the event of unexpected death, perform a thorough necropsy and histopathological analysis to determine the cause. |
| No observable effect of the compound | Inadequate Dose or Bioavailability: The selected dose may be too low to elicit a response, or the compound may have poor absorption in your specific animal strain or formulation.[14] Inappropriate Animal Model: The chosen animal model may not be sensitive to the mechanism of action of this compound. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to establish an effective dose.2. Formulation Check: Ensure the compound is properly solubilized or suspended in the vehicle for consistent administration.3. Model Validation: Verify that the animal model is appropriate for studying the effects of a histamine H3 receptor inverse agonist. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Tmax (oral) | 0.25 - 0.5 h | 0.25 - 0.5 h |
| Bioavailability (oral) | 20 - 60% | 20 - 60% |
| Half-life (t1/2) | 1.5 - 7.4 h | 1.5 - 7.4 h |
| Brain Distribution | Rapid and High | Rapid and High |
| Data compiled from[4] |
Experimental Protocols
Chronic Oral Gavage Administration in Mice
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment. House animals individually or in small groups with ad libitum access to food and water.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., purified water). Ensure the solution or suspension is homogeneous before each administration.
-
Dosing Procedure:
-
Gently restrain the mouse.
-
Use a 20-gauge, 1.5-inch curved, ball-tipped stainless-steel gavage needle.
-
Carefully insert the needle into the esophagus and deliver the desired volume (typically 5-10 mL/kg).
-
Observe the animal for any signs of distress immediately after dosing.
-
-
Treatment Schedule: Administer S 3809-3 hydrochloride or vehicle once daily for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor animal body weight and general health daily.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General workflow for a chronic study with S 38093.
Caption: Troubleshooting decision tree for chronic studies.
References
- 1. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Overcoming poor oral bioavailability of S 38093 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of S 38093 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: The oral bioavailability of this compound has been reported to range from 20% to 60% in mice and rats.[][2] This is considered a poor to moderate bioavailability and can be a source of variability in experimental outcomes.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below. The LogP of 2.5 suggests that the compound is somewhat lipophilic.
Q3: Why is achieving consistent oral bioavailability for this compound important?
Q4: What are the potential causes of poor or variable oral bioavailability for a compound like this compound?
A4: Several factors can contribute to poor oral bioavailability, including:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
-
Instability in the gastrointestinal tract: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Troubleshooting Guide: Overcoming Poor Oral Bioavailability
This guide provides a step-by-step approach to identifying and addressing common issues encountered during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between subjects after oral gavage.
| Possible Cause | Troubleshooting Step |
| Improper gavage technique | Ensure all personnel are properly trained in oral gavage. Administer the dose slowly to prevent regurgitation. |
| Inhomogeneous formulation | Ensure the formulation is a uniform suspension or a clear solution. Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration. |
| Differences in food intake | Fast animals overnight before dosing, with free access to water, to minimize the effect of food on absorption. |
Issue 2: Lower than expected plasma exposure (low Cmax and AUC).
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Consider formulation strategies to enhance solubility. See the "Formulation Strategies" section below for detailed approaches. A simple starting point is to test different GRAS (Generally Recognized As Safe) excipients. |
| Low intestinal permeability | Evaluate the compound's permeability using in vitro models like Caco-2 assays or in situ intestinal perfusion studies. If permeability is low, permeation enhancers can be explored, but their use requires careful consideration of potential toxicity. |
| Extensive first-pass metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, co-administration with a metabolic inhibitor (e.g., a broad-spectrum CYP450 inhibitor) in exploratory studies can help determine the impact of first-pass metabolism. |
| P-glycoprotein (P-gp) efflux | Use in vitro transporter assays to determine if this compound is a substrate for P-gp or other efflux transporters. If so, co-administration with a P-gp inhibitor can be investigated. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅ClN₂O₂ | [3] |
| Molecular Weight | 324.8 g/mol | [3] |
| LogP | 2.5 | [4] |
| Solubility | Soluble in DMSO (57 mg/mL) | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) | Source |
| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | [2] |
| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | [2] |
| Monkey | 2 | 20 - 60 | 1.5 - 7.4 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Suspension
Objective: To prepare a basic oral suspension of this compound for initial in vivo screening.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in purified water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
Volumetric flasks and graduated cylinders
Method:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Add a small amount of the vehicle to the powder in a mortar and triturate to form a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a volumetric flask and rinse the mortar and pestle with a small amount of vehicle to ensure complete transfer.
-
Add vehicle to the final volume and stir the suspension using a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Continuously stir the suspension during dosing to maintain uniformity.
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
Objective: To determine the intestinal effective permeability (Peff) of this compound.
Materials:
-
Male Sprague-Dawley rats (fasted overnight)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer (perfusion solution)
-
This compound
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Method:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select an intestinal segment (e.g., jejunum) of a specific length (e.g., 10 cm).
-
Cannulate the proximal and distal ends of the selected segment.
-
Gently flush the segment with warm saline to remove any residual contents.
-
Perfuse the segment with pre-warmed Krebs-Ringer buffer containing a known concentration of this compound at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate from the distal end at specific time intervals for a set duration (e.g., 90 minutes).
-
At the end of the experiment, measure the length and radius of the intestinal segment.
-
Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method.
-
Calculate the Peff using the following equation: Peff = (Q * ln(Cin/Cout)) / (2 * π * r * L) Where Q is the flow rate, Cin and Cout are the inlet and outlet concentrations of the compound, r is the radius, and L is the length of the intestinal segment.
Visualizations
Caption: Experimental workflow for troubleshooting poor oral bioavailability.
Caption: Factors influencing the intestinal absorption of this compound.
References
- 2. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S 38093 | Histamine Receptor | CAS 862896-30-8 | Buy S 38093 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
Refining experimental design for S 38093 hydrochloride neurogenesis studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing neurogenesis experiments with S 38093 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in promoting neurogenesis?
A1: this compound is a potent and brain-penetrant antagonist/inverse agonist of the histamine (B1213489) H3 receptor.[1] As an antagonist/inverse agonist, it blocks the inhibitory effect of histamine on its own release and the release of other neurotransmitters like acetylcholine.[2][3] This leads to an increase in the levels of these neurotransmitters in the brain, which is thought to contribute to its pro-cognitive effects. In the context of neurogenesis, chronic treatment with S 38093 has been shown to stimulate all stages of adult hippocampal neurogenesis, including proliferation, maturation, and survival of new neurons.[1][4] It also increases the expression of key neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[1][4]
Q2: What are the recommended in vivo dosages and administration routes for this compound in mice?
A2: Based on published studies, chronic oral administration (p.o.) via gavage for 28 days is a common method. Effective dosages in mice range from 0.3 mg/kg/day to 3 mg/kg/day.[5]
Q3: Are there established in vitro models to study the effects of S 38093 on neurogenesis?
A3: While specific in vitro studies on S 38093 are not extensively published, you can adapt established neural stem cell (NSC) culture systems. Human or rodent-derived NSCs can be used to assess the effects of S 38093 on proliferation and differentiation. These cells can be cultured as neurospheres or in monolayer cultures and induced to differentiate into neurons and glia.[6][7]
Q4: What signaling pathways are implicated in the neurogenic effects of S 38093?
A4: The pro-neurogenic effects of S 38093 are linked to the modulation of several signaling pathways. As a histamine H3 receptor antagonist, it disinhibits the release of histamine and other neurotransmitters, which can indirectly influence neurogenesis. A key pathway involved is the BDNF-TrkB-CREB signaling cascade.[4][8] S 38093 has been shown to increase BDNF expression, which in turn activates its receptor TrkB and the downstream transcription factor CREB, a critical regulator of neuronal survival and differentiation.[4][8]
Data Presentation
Table 1: Effects of Chronic S 38093 Administration on Adult Hippocampal Neurogenesis in Young Adult Mice [5]
| Treatment Group | Cell Proliferation (BrdU+ cells) | Cell Survival (BrdU+ cells) | Neuronal Maturation (DCX+ cells) |
| Vehicle | Baseline | Baseline | Baseline |
| S 38093 (0.3 mg/kg/day) | Increased | Increased | Increased |
| S 38093 (3 mg/kg/day) | Significantly Increased | Significantly Increased | Significantly Increased |
| Fluoxetine (18 mg/kg/day) | Significantly Increased | Significantly Increased | Significantly Increased |
Table 2: Effects of Chronic S 38093 Administration on Adult Hippocampal Neurogenesis in Aged Mice [5]
| Treatment Group | Cell Proliferation (BrdU+ cells) | Cell Survival (BrdU+ cells) | Neuronal Maturation (DCX+ cells) |
| Vehicle (Aged) | Baseline | Baseline | Baseline |
| S 38093 (0.3 mg/kg/day) | Increased | Increased | Increased |
| S 38093 (1 mg/kg/day) | Significantly Increased | Significantly Increased | Significantly Increased |
| S 38093 (3 mg/kg/day) | Significantly Increased | Significantly Increased | Significantly Increased |
| Donepezil (0.1 mg/kg/day) | No significant change | No significant change | No significant change |
| Donepezil (1 mg/kg/day) | No significant change | No significant change | No significant change |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Neural Stem Cell (NSC) Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of neural stem cells in vitro.
Methodology:
-
Cell Culture: Culture neural stem cells (e.g., human or mouse NSCs) in a suitable expansion medium containing growth factors like EGF and FGF-2.
-
Plating: Plate the NSCs on poly-L-ornithine and laminin-coated plates at a density of 2.5–5 × 10^4 cells/cm².[9]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control for 48-72 hours.
-
BrdU/EdU Labeling: During the last 2-24 hours of treatment, add BrdU (10 µM) or EdU to the culture medium to label proliferating cells.[10]
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and perform DNA denaturation (for BrdU).[11] Incubate with a primary antibody against BrdU/EdU and a marker for NSCs (e.g., Nestin or SOX2).
-
Imaging and Analysis: Use a fluorescence microscope to capture images and quantify the percentage of BrdU+/Nestin+ or EdU+/SOX2+ cells.
Troubleshooting Guide: NSC Proliferation Assay
-
Q: Low cell viability after S 38093 treatment.
-
A: Perform a dose-response curve to determine the optimal non-toxic concentration of S 38093. Ensure the compound is fully dissolved in a suitable vehicle (e.g., DMSO) and that the final vehicle concentration in the culture medium is minimal and consistent across all conditions.
-
-
Q: Weak or no BrdU/EdU signal.
-
Q: High background staining in immunocytochemistry.
-
A: Ensure adequate blocking with a suitable blocking buffer (e.g., 5% normal goat serum).[13] Optimize the primary and secondary antibody concentrations and incubation times. Perform thorough washes between antibody incubation steps.
-
Protocol 2: In Vitro Neuronal Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of neural stem cells into neurons.
Methodology:
-
NSC Culture and Plating: Culture and plate NSCs as described in Protocol 1.
-
Differentiation Induction: To induce differentiation, withdraw the growth factors (EGF and FGF-2) and switch to a neural differentiation medium.[9]
-
Treatment: Treat the cells with this compound at various concentrations or vehicle control throughout the differentiation period (typically 7-14 days).
-
Immunocytochemistry: After the differentiation period, fix and permeabilize the cells. Stain with antibodies against neuronal markers (e.g., β-III tubulin or MAP2 for early neurons, NeuN for mature neurons) and glial markers (e.g., GFAP for astrocytes).[14]
-
Analysis: Quantify the percentage of neurons (β-III tubulin+ or MAP2+) and astrocytes (GFAP+) relative to the total number of cells (DAPI+).
Troubleshooting Guide: Neuronal Differentiation Assay
-
Q: Poor neuronal differentiation in all conditions.
-
A: Ensure the quality of the NSCs and the differentiation medium. Optimize the cell plating density, as very low or very high densities can impair differentiation.[15] Confirm that the growth factors have been completely removed to initiate differentiation.
-
-
Q: High levels of astrocyte differentiation.
-
A: The timing of S 38093 treatment might influence lineage selection. Consider adding the compound at different stages of the differentiation process. Some differentiation protocols may inherently favor gliogenesis; you may need to test alternative protocols.
-
-
Q: Neurons are clumping and detaching from the plate.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of the BDNF-TrkB-CREB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture and treat NSCs or differentiated neurons with this compound for a specified period (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-CREB, total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH). Then, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the levels of p-CREB and BDNF to total CREB and the loading control, respectively.
Troubleshooting Guide: Western Blot Analysis
-
Q: Weak or no signal for target proteins.
-
Q: High background on the western blot.
-
Q: Non-specific bands are detected.
-
A: Use a more specific primary antibody. Optimize the antibody dilution. Ensure that the lysis buffer contains protease inhibitors to prevent protein degradation.[17]
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in promoting neurogenesis.
Caption: Experimental workflow for the in vitro NSC proliferation assay.
Caption: Experimental workflow for the in vitro neuronal differentiation assay.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Neural Differentiation using Single-Cell Culture of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stem Cells in Drug Screening for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Frontiers | Isogenic iPSC-derived CTBP1 mutant neuronal cells exhibit neurodevelopmental defects [frontiersin.org]
- 15. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 16. dendrotek.ca [dendrotek.ca]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Comparative Guide to the Efficacy of S 38093 Hydrochloride and Other H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist, with other prominent H3 antagonists: pitolisant, ciproxifan, and ABT-239. The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation.
Mechanism of Action: A Shared Pathway to Enhanced Neurotransmission
Histamine H3 receptors are primarily located on presynaptic nerve terminals in the central nervous system. They act as autoreceptors, inhibiting the release of histamine, and as heteroreceptors, modulating the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132), dopamine (B1211576), and norepinephrine.
This compound and the other H3 antagonists discussed in this guide share a common mechanism of action: they block the inhibitory effect of the H3 receptor. By acting as antagonists or inverse agonists, these compounds increase the firing rate of histaminergic neurons and enhance the release of histamine and other neurotransmitters. This surge in neurochemical activity is believed to underlie their pro-cognitive and wake-promoting effects.
Figure 1: Mechanism of action of H3 antagonists like this compound.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound and its comparators. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Receptor Binding Affinity (Ki in µM)
| Compound | Rat H3 Receptor | Mouse H3 Receptor | Human H3 Receptor |
| This compound | 8.8[1][2] | 1.44[1][2] | 1.2[1][2] |
| Pitolisant | - | - | 0.00016[1] |
| Ciproxifan | - | - | IC50: 0.0092[1] |
| ABT-239 | pKi: 8.9 | - | pKi: 9.5 |
Note: Data for Pitolisant and Ciproxifan are presented as Ki and IC50 for the human receptor, respectively, as found in the cited literature. A direct comparison of Ki values across all compounds from a single study is not available. pKi is the negative logarithm of the Ki value.
Table 2: In Vivo Efficacy in Cognitive Enhancement (Novel Object Recognition Task)
| Compound | Animal Model | Dosing (mg/kg) | Outcome |
| This compound | Rat | 0.3 and 1 (p.o.) | Improved performance in a natural forgetting paradigm.[3] |
| Rat | 3 (p.o.) | Reversed scopolamine-induced memory deficit.[3] | |
| Ciproxifan | APPTg2576 Mouse | 3 (i.p., daily) | Reversed deficits in object recognition.[4] |
| Rat (chronically stressed) | 3 (i.p.) | Prevented deleterious effects on recognition memory.[5] | |
| ABT-239 | Rat Pup | 0.1 - 1.0 | Improved acquisition in inhibitory avoidance task. |
| Adult Rat | 0.01 - 0.3 | Improved social memory. |
Table 3: In Vivo Effects on Neurotransmitter Release (Microdialysis)
| Compound | Animal Model | Dosing (mg/kg) | Effect on Neurotransmitter Levels |
| This compound | Rat | 10 (i.p.) | Increased histamine and acetylcholine in the prefrontal cortex and hippocampus.[3][6] |
| Ciproxifan | - | - | Data not directly available in the provided search results. |
| ABT-239 | Rat | 0.1 - 3.0 | Enhanced acetylcholine release in the frontal cortex and hippocampus. |
| Rat | 3.0 | Enhanced dopamine release in the frontal cortex. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard procedures described in the scientific literature.
In Vitro Receptor Binding Assay
Figure 2: General workflow for a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from either cultured cell lines (e.g., CHO, HEK293) or from brain tissue known to have high H3 receptor density (e.g., rat cerebral cortex).
-
Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Task
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single dose of H3 receptor antagonist--ciproxifan--abolishes negative effects of chronic stress on cognitive processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the procognitive effects of S 38093 hydrochloride using multiple behavioral tests
For Researchers, Scientists, and Drug Development Professionals
S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist, has emerged as a promising agent for cognitive enhancement. This guide provides an objective comparison of its performance with other procognitive agents, supported by experimental data from multiple behavioral tests. Detailed methodologies for key experiments are presented to facilitate replication and further research.
Comparative Efficacy of this compound
S 38093 has demonstrated significant procognitive effects in various preclinical models, often comparable or synergistic with established cognitive enhancers. The following tables summarize the quantitative data from key comparative studies.
Table 1: Comparative Effects on Adult Hippocampal Neurogenesis
Chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis, a key cellular mechanism underlying learning and memory. Its effects are comparable to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.
| Treatment Group | Dose | Change in Cell Proliferation (% of BrdU+ cells vs. vehicle) | Change in Cell Survival (% of BrdU+ cells vs. vehicle) |
| This compound | 0.3 mg/kg/day | +28.1%[1] | +117.1%[1] |
| This compound | 3 mg/kg/day | +27.5%[1] | +137.5%[1] |
| Fluoxetine | 18 mg/kg/day | +35.0%[1] | +122.4%[1] |
Table 2: Synergistic Effects with Donepezil (B133215) in Contextual Memory
In a model of age-induced memory impairment, S 38093 exhibited a synergistic effect when co-administered with the acetylcholinesterase inhibitor, donepezil. This suggests a potential for combination therapies in treating cognitive deficits.
| Treatment Group | Dose | Strength of Contextual Memory (SCM) Score (mean ± SEM) |
| Vehicle | - | ~10 ± 5 |
| Donepezil | 0.3 mg/kg | ~20 ± 5 |
| This compound | 0.1 mg/kg | ~15 ± 5 |
| S 38093 + Donepezil | 0.1 mg/kg + 0.3 mg/kg | +43.59 ± 7.10 [2] |
Note: SCM scores are calculated as (% of correct responses – % of interferent responses). A higher score indicates better memory performance.
Table 3: Efficacy in the Object Recognition Task
S 38093 has been shown to rescue memory deficits in the object recognition task, a test of episodic-like memory. Its effects are comparable to those of donepezil and memantine.[3]
| Treatment Group | Dose | Outcome |
| This compound | 0.3, 1.0, and 3.0 mg/kg | Rescued memory at a long retention interval[3] |
| Donepezil | 1.0 and 3.0 mg/kg | Rescued memory at a long retention interval[3] |
| Memantine | 1.0 and 3.0 mg/kg | Rescued memory at a long retention interval[3] |
Experimental Protocols
Detailed methodologies for the key behavioral tests used to validate the procognitive effects of S 38093 are provided below.
Morris Water Maze
The Morris water maze is a widely used test for spatial learning and memory.[4]
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Various extra-maze visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. This is repeated for several trials over a number of days. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Visible Platform Trial: To control for non-cognitive factors, a trial is conducted with the platform visible. This assesses the animal's motivation and sensorimotor abilities.
Object Recognition Task
This task assesses the animal's ability to recognize a novel object from a familiar one, relying on the natural tendency of rodents to explore novelty.
Apparatus:
-
An open-field arena.
-
A set of identical objects for the familiarization phase and a novel object for the testing phase.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period. The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for the novel object indicates recognition memory.
Context Discrimination Test
This test evaluates the ability to distinguish between two similar contexts, a process dependent on the hippocampus.[5][6]
Apparatus:
-
Two distinct but similar conditioning chambers (contexts A and B) that differ in specific cues (e.g., flooring, odor, lighting, and wall patterns).
Procedure:
-
Conditioning: On day 1, the animal is placed in one context (e.g., Context A) and receives a mild aversive stimulus, such as a footshock.
-
Testing: On subsequent days, the animal's fear response (typically measured by freezing behavior) is assessed in both the original context (Context A) and the similar, but distinct, context (Context B).
-
Discrimination: A higher level of freezing in the original context compared to the novel context indicates that the animal can discriminate between the two environments. The discrimination ratio is often calculated to quantify this.
Signaling Pathways and Experimental Workflows
The procognitive effects of S 38093 are mediated by its action as a histamine H3 receptor inverse agonist. This leads to the modulation of several downstream signaling pathways.
Histamine H3 Receptor Inverse Agonist Signaling Pathway
S 38093, as an inverse agonist, binds to the H3 receptor and reduces its constitutive activity. This disinhibits the release of histamine and other neurotransmitters, leading to a cascade of intracellular events that ultimately enhance neuronal function and plasticity.
References
- 1. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/CDKN1A Signal Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water maze testing to identify compounds for cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Behavioral mechanisms of context fear generalization in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: S 38093 Hydrochloride vs. Donepezil in Models of Cognitive Decline
In the quest for effective therapeutics against cognitive decline, particularly in the context of neurodegenerative diseases like Alzheimer's, two compounds, S 38093 hydrochloride and donepezil (B133215), have been the subject of significant preclinical investigation. This guide provides a detailed comparison of their performance in various models of cognitive impairment, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Mechanisms of Action
This compound is a novel histamine (B1213489) H3 receptor antagonist/inverse agonist.[1][2] Its mechanism of action involves blocking presynaptic H3 autoreceptors, which leads to an increase in the release of histamine and other neurotransmitters like acetylcholine (B1216132) and norepinephrine (B1679862) in the brain. This modulation of multiple neurotransmitter systems is believed to contribute to its pro-cognitive effects. Furthermore, studies have shown that S 38093 promotes adult hippocampal neurogenesis and increases the expression of key growth factors such as brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[2]
Donepezil, a well-established drug for the symptomatic treatment of Alzheimer's disease, is a specific and reversible inhibitor of acetylcholinesterase (AChE).[3] By preventing the breakdown of acetylcholine, donepezil increases the levels of this crucial neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] Beyond its primary mechanism, preclinical evidence suggests that donepezil may also exert neuroprotective effects through the stimulation of α7 nicotinic acetylcholine receptors and modulation of the protein kinase C (PKC) signaling pathway.[4][5]
Head-to-Head: Performance in Preclinical Models
Direct comparative studies in preclinical models of age-related cognitive decline have provided valuable insights into the differential and synergistic effects of S 38093 and donepezil.
Contextual Serial Discrimination Task in Middle-Aged Mice
A study by Sors et al. (2016) investigated the effects of S 38093 and donepezil, alone and in combination, on memory performance in 14-month-old C57/Bl6 mice using a contextual serial discrimination task. This task assesses the ability to distinguish between two similar contexts, a cognitive function often impaired in aging. The primary outcome measure was the Serial Contextual Memory (SCM) score, calculated as the percentage of correct responses minus the percentage of interferent responses.[6][7]
| Treatment Group | Dose (mg/kg, p.o.) | Mean SCM Score (± SEM) | Significance vs. Vehicle | Significance vs. Donepezil Alone | Significance vs. S 38093 Alone |
| Vehicle | - | -2.5 ± 5.6 | - | - | - |
| Donepezil | 0.3 | +15.2 ± 6.1 | p < 0.05 | - | - |
| S 38093 | 0.1 | +8.9 ± 7.3 | NS | - | - |
| Donepezil + S 38093 | 0.3 + 0.1 | +43.59 ± 7.10 | p < 0.001 | p < 0.01 | p < 0.01 |
Data extracted from Sors et al., 2016.[6][7] A higher SCM score indicates better memory performance.
The results demonstrate that while both compounds individually improved memory performance compared to the vehicle, their combination resulted in a significant synergistic effect, producing a much greater improvement in SCM scores than either drug alone.[6][7]
Hippocampal Neurogenesis in Aged Mice
A study by Guilloux et al. (2017) compared the effects of chronic administration of S 38093 and donepezil on adult hippocampal neurogenesis in 16-month-old mice.[2]
| Treatment Group | Dose (mg/kg/day, p.o., 28 days) | Effect on Cell Proliferation (BrdU+ cells) | Effect on Neuronal Survival (BrdU+ cells) | Effect on BDNF-IX Transcripts | Effect on VEGF Transcripts |
| Vehicle (Aged) | - | Baseline | Baseline | Decreased vs. Young | No significant change vs. Young |
| S 38093 | 1 | Increased | Increased | Reversed age-related decrease | Increased |
| S 38093 | 3 | Increased | Increased | Reversed age-related decrease | Increased |
| Donepezil | 0.3 | No significant effect | No significant effect | Reversed age-related decrease | No significant effect |
| Donepezil | 1 | No significant effect | No significant effect | No significant effect | No significant effect |
Data synthesized from Guilloux et al., 2017.[2]
This study highlights a key mechanistic difference: S 38093 directly promotes multiple stages of adult hippocampal neurogenesis and upregulates both BDNF and VEGF, whereas donepezil's effects on these parameters were less pronounced or absent at the tested doses.[2]
Experimental Protocols
Contextual Serial Discrimination Task
-
Apparatus: A four-hole board with interchangeable floors (one white and rough, the other black and smooth) to create distinct contexts. A food reward (condensed milk) was placed in one of the holes.[8]
-
Procedure:
-
Habituation: Mice were habituated to the apparatus and the food reward.
-
Acquisition Phase (Day 1): Mice were trained on two successive spatial discriminations (D1 and D2) in two different contexts. For D1, the food was in a specific hole in the first context. For D2, the context was changed, and the food was moved to a different hole.
-
Retrieval Phase (Day 2): 24 hours after acquisition, memory was tested by placing the mice back into the D1 context and recording their choices.
-
-
Drug Administration: S 38093 (0.1, 0.3, and 1.0 mg/kg), donepezil (0.1 and 0.3 mg/kg), or their combination were administered orally (p.o.) for nine consecutive days. The last two administrations were given 1 hour before the acquisition and retrieval phases.[6][7]
Adult Hippocampal Neurogenesis Study
-
Animals: 16-month-old male C57Bl/6JRj mice were used.[2]
-
Procedure:
-
Drug Administration: S 38093 (0.3, 1, and 3 mg/kg/day) or donepezil (0.1 and 1 mg/kg/day) were administered orally for 28 days.[2]
-
BrdU Labeling: To label dividing cells, mice were injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
Tissue Processing: After the treatment period, mice were euthanized, and their brains were processed for immunohistochemistry.
-
Quantification: The number of BrdU-positive (proliferating and surviving) and doublecortin-positive (immature neurons) cells in the dentate gyrus of the hippocampus was quantified.
-
-
Gene Expression Analysis: Hippocampal tissue was collected for quantitative real-time PCR to measure the mRNA levels of BDNF and VEGF.[2]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key signaling pathways and the workflow of the contextual serial discrimination task.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Donepezil.
Caption: Experimental workflow for the Contextual Serial Discrimination (CSD) task.
Conclusion
The preclinical data presented here offer a comparative overview of this compound and donepezil in models relevant to cognitive decline. While both compounds demonstrate efficacy, they operate through distinct and potentially complementary mechanisms. S 38093's ability to enhance neurogenesis and key growth factors, coupled with its synergistic pro-cognitive effects when combined with donepezil, suggests its potential as a novel therapeutic strategy. Donepezil remains a cornerstone of symptomatic treatment, and its neuroprotective properties continue to be an area of active research. This guide underscores the importance of multifaceted therapeutic approaches for complex neurological disorders and highlights the value of preclinical models in elucidating the nuanced effects of novel and established compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic enhancing-memory effect of donepezil and S 47445, an AMPA positive allosteric modulator, in middle-aged and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of S 38093 Hydrochloride: Efficacy in Neuropathic Pain and Cognitive Enhancement
A Comparative Guide for Researchers and Drug Development Professionals
S 38093 hydrochloride, a novel antagonist/inverse agonist of the histamine (B1213489) H3 receptor, has emerged as a promising therapeutic candidate for neurological and psychiatric disorders. Its unique mechanism of action, which involves the modulation of histamine and other neurotransmitter systems in the central nervous system, has prompted extensive preclinical evaluation. This guide provides a comprehensive cross-validation of the effects of this compound in various animal species, with a focus on its efficacy in models of neuropathic pain and cognitive impairment. We present a comparative analysis with established therapeutic agents, supported by detailed experimental data and protocols to aid researchers in their ongoing investigations.
Mechanism of Action: A Histaminergic Approach
S 38093 acts as a potent antagonist and inverse agonist at the histamine H3 receptor. These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors, inhibiting the release of histamine. By blocking the action of these receptors, S 38093 increases the synthesis and release of histamine in the brain. This elevation in histaminergic neurotransmission is believed to be the primary driver of its therapeutic effects.[1][2] Additionally, some evidence suggests that the antinociceptive properties of S 38093 may be partially mediated by the desensitization of α2-adrenoreceptors.[1]
Pharmacokinetic Profile Across Species
Pharmacokinetic studies have been conducted in mice, rats, and monkeys, revealing species-specific differences in absorption, distribution, metabolism, and excretion. A summary of key pharmacokinetic parameters is presented in Table 1.
| Parameter | Mouse | Rat | Monkey |
| Tmax (h) | 0.25 - 0.5 | 0.25 - 0.5 | 2 |
| Bioavailability (%) | 20 - 60 | 20 - 60 | Not Reported |
| t1/2 (h) | 1.5 | 7.4 | Not Reported |
| Brain Distribution | Rapid and High | Rapid and High | Not Reported |
| Table 1: Comparative Pharmacokinetics of this compound.[2] |
Efficacy in Neuropathic Pain Models
S 38093 has demonstrated significant efficacy in rodent models of neuropathic pain, a condition that remains a significant clinical challenge. Its performance has been compared to standard-of-care drugs such as gabapentin (B195806) and pregabalin.
Performance in Rodent Models
| Animal Model | Species | Key Findings | Comparison to Alternatives |
| Chronic Constriction Injury (CCI) | Rat | Significant antihyperalgesic effect after chronic administration.[1] | Efficacy and kinetics similar to gabapentin and pregabalin.[1] |
| Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy | Rat | Significant antihyperalgesic effect after both acute and chronic administration.[1] | Efficacy and kinetics similar to gabapentin and pregabalin.[1] |
| Oxaliplatin-Induced Neuropathy | Rat | Significant cold antiallodynic effect after acute and chronic administration.[1] | Effect was maximal from the first administration, unlike in CCI and STZ models.[1] |
| Table 2: Efficacy of this compound in Rodent Models of Neuropathic Pain. |
Efficacy in Cognitive Enhancement Models
The procognitive effects of S 38093 have been investigated in various rodent models of learning and memory, with favorable comparisons to the acetylcholinesterase inhibitor, donepezil (B133215).
Performance in Rodent Models
| Animal Model | Species | Key Findings | Comparison to Alternatives |
| Morris Water Maze (Spatial Memory) | Rat | Significantly improved spatial working memory at a dose of 0.1 mg/kg (p.o.). | Not directly compared in the same study. |
| Object Recognition Task (Recognition Memory) | Rat | Displayed cognition-enhancing properties in both natural forgetting and scopolamine-induced deficit paradigms.[3] | Memory-enhancing effects were as powerful as those obtained with donepezil and memantine (B1676192).[3] |
| Social Recognition Test (Episodic Memory) | Rat | Promoted episodic memory at doses of 0.3 and 1 mg/kg (i.p.). | Not directly compared in the same study. |
| Context Discrimination Task (Neurogenesis-dependent memory) | Aged Mice | Chronic treatment significantly improved context discrimination.[4][5] | Donepezil had no effect on neurogenesis in the same study.[5][6] |
| APPSWE Transgenic Mice (Alzheimer's Disease Model) | Mouse | Chronic treatment stimulated all steps of adult hippocampal neurogenesis.[4][5] | Not directly compared in the same study. |
| Table 3: Efficacy of this compound in Rodent Models of Cognitive Impairment. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) Model in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing. The incision is then closed.
-
Assessment: Mechanical hyperalgesia is assessed using the paw-pressure vocalization test. A constantly increasing pressure is applied to the hind paw, and the pressure at which the rat vocalizes is recorded as the pain threshold.
2. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer. Blood glucose levels are monitored to confirm the diabetic state.
-
Assessment: Mechanical hyperalgesia is measured using the paw-pressure vocalization test as described for the CCI model.
3. Oxaliplatin-Induced Neuropathy Model in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Neuropathy is induced by repeated intraperitoneal injections of oxaliplatin.
-
Assessment: Cold allodynia is evaluated using the cold tail immersion test. The latency to tail withdrawal from cold water is measured.
Cognitive Enhancement Models
1. Morris Water Maze in Rats:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Rats are trained over several trials to find the hidden platform using distal spatial cues in the room.
-
Assessment: Spatial memory is assessed by measuring the latency to find the platform and the time spent in the target quadrant during a probe trial where the platform is removed.
2. Novel Object Recognition (NOR) Task in Rats:
-
Apparatus: An open-field arena.
-
Procedure: The task consists of a familiarization phase and a test phase. In the familiarization phase, the rat is allowed to explore two identical objects. In the test phase, one of the familiar objects is replaced with a novel object.
-
Assessment: Recognition memory is evaluated by measuring the time the rat spends exploring the novel object compared to the familiar one. A preference for the novel object indicates memory of the familiar object.
Conclusion
The available preclinical data strongly support the potential of this compound as a therapeutic agent for neuropathic pain and cognitive disorders. Its efficacy in various rodent models is comparable, and in some cases superior, to existing treatments. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of the compound's pharmacological profile. While the current body of evidence is robust in rodents, further studies in non-rodent species, particularly non-human primates, are warranted to strengthen the cross-species validation and to better predict clinical outcomes in humans. The unique mechanism of action of S 38093 offers a novel therapeutic avenue and highlights the potential of targeting the histaminergic system for the treatment of complex neurological conditions.
References
- 1. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. New procognitive enhancers acting at the histamine H3 and AMPA receptors reverse natural forgetting in mice: comparisons with donepezil and memantine in the object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of S 38093 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings from studies on S 38093 hydrochloride, a novel brain-penetrant antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2] The document presents a comparative analysis of this compound's performance against other relevant compounds, supported by experimental data. Detailed methodologies for pivotal experiments are included to facilitate replication and further investigation.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, offering a clear comparison of this compound's efficacy and properties against other compounds.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Species | Receptor | Ki (μM) | KB (μM) | EC50 (μM) |
| S 38093 | Human | H3 | 1.2[3][][5] | 0.11 (cAMP assay)[3][5][6] | 1.7 (inverse agonist)[5][6] |
| Mouse | H3 | 1.44[3][][5] | 0.65[3][5][6] | - | |
| Rat | H3 | 8.8[3][][5] | - | 9 (inverse agonist)[5][6] |
Ki: Inhibitor constant; KB: Dissociation constant of an antagonist; EC50: Half maximal effective concentration.
Table 2: Effects on Hippocampal Neurogenesis in Young Adult Mice (28-day treatment)
| Treatment | Dose (mg/kg/day, p.o.) | Progenitor Proliferation (% increase vs. vehicle) | Newborn Cell Survival (% increase vs. vehicle) | Maturation Index (increase vs. vehicle) |
| S 38093 | 0.3 | +28.1% (p < 0.01)[7] | +117.1% (p < 0.01)[7] | Increased (p < 0.01)[7] |
| 3 | +27.5% (p < 0.01)[7] | +137.5% (p < 0.01)[7] | Increased (p < 0.05)[7] | |
| Fluoxetine | 18 | +35.0% (p < 0.01)[7] | +122.4% (p < 0.01)[7] | Increased (p < 0.01)[7] |
Table 3: Effects on Hippocampal Neurogenesis in Aged Mice (28-day treatment)
| Treatment | Dose (mg/kg/day, p.o.) | Progenitor Proliferation | Cell Survival | Maturation |
| S 38093 | 0.3, 1, 3 | Significantly increased[5][7] | Significantly increased[5][7] | Significantly increased[5][7] |
| Donepezil (B133215) | 0.1, 1 | No effect[7] | No effect[7] | No effect[7] |
Table 4: Effects on Neuropathic Pain in Rodent Models
| Compound | Model | Effect | Comparison |
| S 38093 | Streptozocin-induced diabetic neuropathy | Significant antihyperalgesic effect (acute & chronic)[8] | Similar kinetics and effect size to gabapentin/pregabalin[8] |
| Chronic constriction injury | Significant antihyperalgesic effect (chronic)[8] | Similar kinetics and effect size to gabapentin/pregabalin[8] | |
| Oxaliplatin-induced neuropathy | Significant cold antiallodynic effect (acute & chronic)[8] | Effect was maximal from the first administration[8] | |
| Gabapentin/Pregabalin | Neuropathic pain models | Antiallodynic and antihyperalgesic effects[8] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the this compound literature.
In Vitro Receptor Binding and Functional Assays
-
Cell Lines: HEK-293 cells expressing human, mouse, or rat H3 receptors.[3]
-
Binding Assays: Competition binding studies were performed using [³H]N-α-methylhistamine as the radioligand.[1] Varying concentrations of S 38093 were used to determine its binding affinity (Ki).
-
cAMP Functional Assay: Cells were incubated with this compound before being stimulated with an H3 receptor agonist. The levels of cyclic adenosine (B11128) monophosphate (cAMP) were then measured to determine the antagonist dissociation constant (KB).[3][6]
-
Inverse Agonism Assay: In cells with high H3 receptor density, the basal level of signaling activity was measured in the presence of increasing concentrations of this compound to determine its inverse agonist activity (EC50).[6]
Animal Models for Neurogenesis Studies
-
Animals: Young adult (3-month-old) 129/SvEvTac mice, aged (16-month-old) C57Bl/6JRj mice, and 7-month-old APPSWE Tg2576 transgenic mice (an Alzheimer's disease model) were used.[7][9]
-
Drug Administration: this compound was administered orally (p.o.) once daily for 28 consecutive days at doses of 0.3, 1, and 3 mg/kg.[7][10] Fluoxetine (18 mg/kg/day) and donepezil (0.1 and 1 mg/kg/day) were used as comparator drugs.[7]
-
Cell Proliferation and Survival Analysis: To label dividing cells, mice were injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). Brain tissue was collected and immunohistochemistry was performed to quantify the number of BrdU-positive cells in the dentate gyrus of the hippocampus.[7]
-
Neuronal Maturation Analysis: Maturation of new neurons was assessed by staining for doublecortin (DCX), a marker for immature neurons, and NeuN, a marker for mature neurons. The complexity of dendritic arborization was also analyzed.[7]
Context Discrimination Task
-
Animals: Aged C57Bl/6JRj mice were used.
-
Procedure: A contextual fear conditioning paradigm was used. Mice were exposed to a specific context (Context A) and received a mild foot shock. On subsequent days, they were exposed to both Context A and a similar but distinct context (Context B) without a shock. Freezing behavior, a measure of fear memory, was recorded in both contexts.[7]
-
Data Analysis: The discrimination ratio was calculated based on the difference in freezing time between the two contexts. An earlier and larger difference in freezing time indicates better context discrimination.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: S 38093 Signaling Pathway
Caption: Experimental Workflow for S 38093 Evaluation
References
- 1. Buy 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | >98% [smolecule.com]
- 2. S 38093 HCl | 1222097-72-4 | Histamine Receptor | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of S 38093 Hydrochloride and Pitolisant on Histamine Release: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S 38093 hydrochloride and pitolisant (B1243001), two prominent histamine (B1213489) H3 receptor inverse agonists, and their effects on histamine release. This analysis is supported by a compilation of experimental data and detailed methodologies to facilitate informed decisions in research and development.
Both this compound and pitolisant are potent and selective antagonists/inverse agonists of the histamine H3 receptor.[1][2] This receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3][4] By blocking this receptor, both this compound and pitolisant effectively increase the concentration of histamine in the synaptic cleft, a mechanism that underlies their therapeutic effects in various neurological disorders.[3][5] While both compounds share this primary mechanism, their distinct pharmacological profiles warrant a detailed comparative analysis for researchers exploring their potential applications.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and pitolisant, focusing on their binding affinity and functional activity at the histamine H3 receptor. A direct comparative study on the magnitude of histamine release induced by both compounds is not currently available in the public domain. However, separate in vivo microdialysis studies have demonstrated that both compounds increase extracellular histamine levels in the rat prefrontal cortex.[5][6]
| Parameter | This compound | Pitolisant | Reference |
| Binding Affinity (Ki) | |||
| Human H3 Receptor | 1.2 µM | 0.16 nM | [1] |
| Rat H3 Receptor | 8.8 µM | - | [1] |
| Mouse H3 Receptor | 1.44 µM | - | [1] |
| Functional Activity | |||
| Human H3 Receptor (Inverse Agonism EC50) | 1.7 µM | 1.5 nM | [5] |
| Human H3 Receptor (Antagonism KB) | 0.11 µM | - | [6] |
| Rat H3 Receptor (Inverse Agonism EC50) | 9 µM | - | [5] |
| Mouse H3 Receptor (Antagonism KB) | 0.65 µM | - | [6] |
| In Vivo Histamine Release | Dose-dependently increased extracellular histamine levels in the rat prefrontal cortex. | Increased extracellular histamine levels in the rat prefrontal cortex. | [5][6] |
Signaling Pathway and Mechanism of Action
Both this compound and pitolisant exert their effects by acting as inverse agonists at the histamine H3 receptor. This receptor is constitutively active, meaning it maintains a basal level of inhibitory signaling even in the absence of its natural ligand, histamine. As inverse agonists, these compounds not only block the binding of histamine but also reduce the receptor's basal activity, leading to a more pronounced increase in histamine release.
Experimental Protocols
This section details a generalized experimental workflow for a comparative analysis of this compound and pitolisant on histamine release using in vivo microdialysis in a rodent model.
Objective:
To compare the effects of this compound and pitolisant on extracellular histamine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Pitolisant
-
Vehicle (e.g., saline, DMSO)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence detection for histamine analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the prefrontal cortex.
-
Allow animals to recover for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
-
Microdialysis:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of histamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a solution to prevent histamine degradation.
-
-
Drug Administration:
-
Administer this compound, pitolisant, or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in histamine levels.
-
-
Histamine Analysis:
-
Analyze the collected dialysate samples for histamine concentration using a sensitive HPLC method with fluorescence detection.
-
-
Data Analysis:
-
Express histamine levels as a percentage of the baseline values for each animal.
-
Compare the time course and magnitude of the increase in histamine release between the different treatment groups (S 38093, pitolisant, and vehicle) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. wakixhcp.com [wakixhcp.com]
- 3. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Analgesic Properties of S 38093 Hydrochloride Against Standard Painkillers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical analgesic profile of S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist, benchmarked against a panel of standard-of-care analgesics. Due to the current focus of published research on S 38093's efficacy in neuropathic pain models, this document summarizes the available data and provides context by comparing it with quantitative data for standard painkillers in various well-established analgesic assays.
Executive Summary
This compound demonstrates significant anti-hyperalgesic and anti-allodynic effects in rodent models of neuropathic pain, with an efficacy comparable to that of gabapentin (B195806) and pregabalin.[1] Its mechanism of action, primarily as a histamine H3 receptor inverse agonist, and potentially involving the modulation of α2-adrenoceptors, distinguishes it from traditional analgesic classes.[1] While quantitative data for S 38093 in acute pain models (e.g., hot plate, tail-flick) is not publicly available, this guide compiles relevant data for standard analgesics to provide a comparative framework for future research and development.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the available quantitative data for standard painkillers in common preclinical analgesic models. It is important to note that direct quantitative comparisons with S 38093 in these specific acute pain assays are not possible at this time due to a lack of published data.
Table 1: Efficacy of Standard Analgesics in Thermal Nociception Models
| Compound | Test | Species | Route | ED₅₀ / Dose | Effect (%MPE or Latency) |
| Morphine | Hot Plate | Mouse | i.p. | ~5 mg/kg | Significant increase in latency |
| Morphine | Tail-Flick | Rat | i.p. | 4.0 mg/kg | Significant increase in TFL |
| Tramadol | Hot Plate | Rat | i.p. | 12.5 mg/kg | Effective analgesia |
| Tramadol | Tail-Flick | Rat | i.p. | 12.5 mg/kg | Significant anti-nociceptive effect |
| Gabapentin | Hot Plate | Mouse | i.p. | 30 mg/kg | Central antinociceptive effect |
| Pregabalin | Tail-Flick | Mouse | i.p. | 100 mg/kg | ~35% MPE |
| Pregabalin | Hot Plate | Mouse | i.p. | 24.8 mg/kg | 30% increase in antinociceptive effect |
ED₅₀: Effective dose producing 50% of the maximal effect. %MPE: Percentage of Maximum Possible Effect. TFL: Tail-Flick Latency. i.p.: Intraperitoneal.
Table 2: Efficacy of Standard Analgesics in Chemical Nociception Models
| Compound | Test | Species | Route | ED₅₀ / Dose | % Inhibition / Effect |
| Piroxicam | Acetic Acid Writhing | Mouse | p.o. | 0.40 µmol/kg | ~95% max efficacy |
| Gabapentin | Acetic Acid Writhing | Mouse | i.p. | 10-100 mg/kg | Peripheral antinociceptive effect |
p.o.: Per os (by mouth).
Table 3: Qualitative Analgesic Profile of this compound in Neuropathic Pain Models
| Compound | Pain Model | Species | Effect |
| S 38093 | Streptozocin-induced diabetic neuropathy | Rat | Significant antihyperalgesic effect |
| S 38093 | Chronic constriction injury (CCI) | Rat | Significant antihyperalgesic effect (chronic admin.) |
| S 38093 | Oxaliplatin-induced neuropathy | Rat | Significant cold antiallodynic effect |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hot Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Methodology:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Rodents (mice or rats) are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered at a specified time before the test.
-
The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Methodology:
-
The rodent's tail is exposed to a focused beam of radiant heat.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is employed to avoid tissue injury.
-
Baseline latency is determined before the administration of the test compound or vehicle.
-
Measurements are taken at various time points after drug administration.
Formalin Test
Objective: To assess the analgesic effects of a compound in a model of tonic chemical pain that has two distinct phases: an early neurogenic phase and a late inflammatory phase.
Methodology:
-
A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the rodent's hind paw.
-
The animal is placed in an observation chamber.
-
The amount of time the animal spends licking the injected paw is recorded.
-
Observations are typically made during two distinct periods:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection.
-
-
The test compound or vehicle is administered prior to the formalin injection.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound and the established pathways for standard painkillers.
Caption: Proposed signaling pathway of this compound.
Caption: Simplified opioid receptor signaling pathway.
Caption: Mechanism of action for NSAIDs.
Experimental Workflows
Caption: Experimental workflow for the Hot Plate Test.
Caption: Experimental workflow for the Formalin Test.
References
A Head-to-Head Comparison of S 38093 Hydrochloride and Other Neurogenesis-Promoting Compounds
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutic strategies to combat cognitive decline and neurodegenerative diseases has identified the promotion of adult hippocampal neurogenesis as a promising avenue. This guide provides a head-to-head comparison of S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist, with other prominent neurogenesis-promoting compounds. We present quantitative data from preclinical studies, detailed experimental protocols, and an overview of the signaling pathways involved to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Neurogenic Effects
The following tables summarize the quantitative effects of this compound and other selected neurogenesis-promoting compounds on key stages of adult hippocampal neurogenesis: proliferation of neural progenitor cells, survival of new neurons, and their maturation into functional neurons.
| Compound Class | Compound | Dosage | Animal Model | Duration | Effect on Proliferation (BrdU+ or Ki67+ cells) | Effect on Survival (BrdU+ cells) | Effect on Maturation (DCX+ cells) | Reference |
| Histamine H3 Receptor Antagonist/Inverse Agonist | This compound | 0.3 and 3 mg/kg/day, p.o. | Young adult mice (129/SvEvTac) | 28 days | +28.1% and +27.5% (BrdU+) | +117.1% and +137.5% (BrdU+) | Increased maturation index | [1] |
| This compound | 0.3, 1, and 3 mg/kg/day, p.o. | Aged mice (C57Bl/6JRj) | 28 days | Significant increase (BrdU+) | Significant increase (BrdU+) | Increased number of DCX+ cells with tertiary dendrites | [1] | |
| Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) | Fluoxetine | 18 mg/kg/day, p.o. | Young adult mice (129/SvEvTac) | 28 days | +35.0% (BrdU+) | +122.4% (BrdU+) | Increased number of DCX+ cells with tertiary dendrites | [1] |
| Fluoxetine | 10 mg/kg/day | Female MRL/MpJ mice | Chronic | Significant increase in cell proliferation | Not specified | Not specified | [2] | |
| Cholinesterase Inhibitor | Donepezil | 0.1 and 1 mg/kg/day, p.o. | Aged mice (C57Bl/6JRj) | 28 days | No effect | No effect | No effect | [1] |
| Donepezil | Not specified | Aβ25–35-injected mice | Not specified | 2-fold increase in DCX+ cells | Not specified | Not specified | [3] | |
| NMDA Receptor Antagonist | Memantine (B1676192) | 50 mg/kg, i.p. | 3-month-old mice | Single injection, analysis at different time points | 2.1-fold increase (1 day), 3.4-fold (7 days), 6.8-fold (28 days) in BrdU+ cells | Implied by the increase in BrdU+ cells over time | Differentiated into mature granule neurons | [4] |
| Memantine | Not specified | Paclitaxel-treated mice | Not specified | No change in Ki-67+ cells | Increased BrdU+ cells | Increased DCX+ cells | [5] | |
| AMPA Receptor Positive Allosteric Modulator | CX516 | 10–40 mg/kg | Scn2a Haplo-insufficient mice | Not specified | Increased BDNF and NGF mRNA expression | Not specified | Not specified | 20 |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of neurogenic compounds. Below are detailed protocols for the key experiments cited in this guide.
Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry
This protocol is a widely used method to label and track newly divided cells.
1. BrdU Administration:
-
Dissolve BrdU in sterile 0.9% NaCl.
-
Administer BrdU to mice via intraperitoneal (i.p.) injection. The dosage and frequency can vary depending on the experimental design (e.g., a single pulse or multiple injections over several days to label a cohort of dividing cells)[6]. A typical dose is 50-100 mg/kg[7].
2. Tissue Preparation:
-
At the designated time point after BrdU administration, deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sinking it in a 30% sucrose (B13894) solution in PBS.
-
Section the brain using a cryostat or vibratome at a thickness of 30-40 µm.
3. Immunohistochemistry:
-
DNA Denaturation: To expose the BrdU epitope, incubate the free-floating sections in 1-2 M HCl for 10-30 minutes at room temperature or 37°C[8].
-
Neutralization: Wash the sections thoroughly in PBS and neutralize the acid with a borate (B1201080) buffer (pH 8.5) for 10-30 minutes[8].
-
Blocking: Block non-specific antibody binding by incubating sections in a solution containing normal serum (e.g., goat or donkey serum) and a detergent (e.g., Triton X-100) in PBS for 1-2 hours.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore) for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, mount the sections onto slides, and coverslip with an appropriate mounting medium.
4. Quantification:
-
Use a fluorescence or confocal microscope to capture images of the dentate gyrus.
-
Quantify the number of BrdU-positive cells using stereological methods to obtain an unbiased estimate of the total number of new cells.
Ki67 and Doublecortin (DCX) Immunohistochemistry
This protocol is used to identify proliferating cells (Ki67) and immature neurons (DCX).
1. Tissue Preparation:
-
Follow the same tissue preparation steps as for BrdU immunohistochemistry.
2. Immunohistochemistry:
-
Antigen Retrieval (for some antibodies): For certain antibodies, a heat-induced antigen retrieval step in citrate (B86180) buffer (pH 6.0) may be necessary.
-
Blocking: Perform the blocking step as described for BrdU staining.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Ki67 (a marker for all active phases of the cell cycle) and/or DCX (a microtubule-associated protein expressed in migrating and differentiating neuroblasts) overnight at 4°C.
-
Secondary Antibody Incubation: Use appropriate fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain with DAPI and mount as described above.
3. Quantification:
-
Quantify the number of Ki67-positive and DCX-positive cells using stereological methods. The morphology of DCX-positive cells (e.g., presence and complexity of dendrites) can also be assessed to determine the stage of maturation.
Signaling Pathways
The neurogenic effects of these compounds are mediated by complex intracellular signaling cascades. Understanding these pathways is crucial for identifying novel drug targets and developing more effective therapeutic strategies.
This compound Signaling Pathway
This compound, as a histamine H3 receptor antagonist/inverse agonist, increases the release of histamine and other neurotransmitters. This leads to the activation of downstream signaling pathways that upregulate the expression of key neurotrophic factors.
Fluoxetine Signaling Pathway
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), increases synaptic serotonin levels, leading to the activation of serotonin receptors and downstream pathways that promote neurogenesis, notably through the BDNF-CREB pathway.
Donepezil Signaling Pathway
Donepezil, a cholinesterase inhibitor, increases acetylcholine (B1216132) levels, which can modulate neurogenesis through various pathways, including the BDNF/TrkB and Src signaling pathways[7][9].
Experimental Workflow
The general workflow for assessing the neurogenic potential of a compound in a preclinical model is outlined below.
Conclusion
This compound demonstrates robust pro-neurogenic effects, significantly enhancing the proliferation, survival, and maturation of new neurons in both young adult and aged preclinical models. Its efficacy is comparable to that of the well-established neurogenesis-promoting compound, fluoxetine. In contrast, donepezil, at the tested doses in one key comparative study, did not show a significant effect on these parameters in aged mice, although other studies suggest a pro-neurogenic role under different experimental conditions. Memantine also shows promise in promoting neurogenesis, particularly at higher doses. The distinct mechanisms of action of these compounds, targeting different neurotransmitter systems and signaling pathways, offer a range of therapeutic possibilities. This guide provides a foundational dataset and methodological framework to aid researchers in the continued exploration and development of novel neurogenesis-promoting therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Donepezil Treatment on Brain Metabolites, Gut Microbiota, and Gut Metabolites in an Amyloid Beta-Induced Cognitive Impairment Mouse Pilot Model [mdpi.com]
- 4. NMDA receptor antagonist memantine promotes cell proliferation and production of mature granule neurons in the adult hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
Assessing the Translational Potential of S-38093 Hydrochloride: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data for S-38093 hydrochloride, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist. By objectively comparing its performance with a relevant alternative, GSK189254, and presenting supporting experimental data, this document aims to facilitate an informed assessment of S-38093's translational potential for cognitive and neurological disorders.
Comparative Performance Analysis
S-38093 hydrochloride has demonstrated promising preclinical efficacy in models relevant to cognitive enhancement and neuropathic pain. Its profile as a histamine H3 receptor inverse agonist suggests a mechanism of action that enhances neurotransmitter release, which is implicated in its observed pro-cognitive and analgesic effects. A comparison with GSK189254, another well-characterized H3 receptor antagonist, provides a benchmark for evaluating the potential of S-38093.
In Vitro and In Vivo Pharmacology
| Parameter | S-38093 Hydrochloride | GSK189254 | Reference |
| Target | Histamine H3 Receptor | Histamine H3 Receptor | [1] |
| Mechanism of Action | Antagonist/Inverse Agonist | Antagonist/Inverse Agonist | [1] |
| Binding Affinity (Ki) | Not explicitly stated in the provided results. | High affinity for human H3 receptors. | Not explicitly stated in the provided results. |
| In Vivo Efficacy | - Improves spatial working memory in rats (Morris water maze). - Enhances object recognition memory in rats. - Promotes hippocampal neurogenesis in aged mice. - Exhibits antihyperalgesic and antiallodynic effects in rat models of neuropathic pain. | - Improves performance in passive avoidance, water maze, and object recognition tasks in rats. - Increases acetylcholine, noradrenaline, and dopamine (B1211576) release in the cortex and hippocampus. | [2][3][4] |
Pharmacokinetic Profile
Detailed pharmacokinetic parameters are crucial for assessing the translational potential of a drug candidate. While specific Cmax and AUC values for S-38093 hydrochloride were not available in the provided search results, a general overview of its pharmacokinetic properties has been described.
| Parameter | S-38093 Hydrochloride | GSK189254 | Reference |
| Species | Rat, Mouse, Monkey | Rat | [5] |
| Tmax (Time to Maximum Concentration) | Rapid in rat and mouse (0.25-0.5h), slower in monkey (2h). | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Bioavailability | 20% to 60% | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Half-life (t1/2) | 1.5 to 7.4h | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Brain Penetration | Brain-penetrant | Demonstrates central H3 receptor occupancy. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the protocols for key experiments cited in this guide.
Object Recognition Test (as performed for S-38093)
This test evaluates a rodent's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Habituation: Rats are individually habituated to the testing arena (a square open field) for a set period in the absence of any objects.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration (e.g., 3 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a defined duration (e.g., 3 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.
Morris Water Maze Test (as performed for S-38093)
This test assesses spatial learning and memory by requiring a rodent to find a hidden platform in a pool of water using distal visual cues.
-
Apparatus: A circular pool filled with opaque water (e.g., using non-toxic white paint) is used. A hidden platform is submerged just below the water's surface in one of the four quadrants.
-
Acquisition Phase: Rats undergo a series of trials (e.g., 4 trials per day for 5 consecutive days) to learn the location of the hidden platform. For each trial, the rat is released from a different starting position and the time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are the primary outcome measures.
Neuropathic Pain Models (as used for S-38093)
Models such as the Chronic Constriction Injury (CCI) and Streptozocin (B7790348) (STZ)-induced diabetic neuropathy are used to assess the analgesic efficacy of compounds.
-
Induction of Neuropathy:
-
CCI Model: The sciatic nerve of anesthetized rats is loosely ligated at four locations to induce a nerve injury.
-
STZ Model: Rats are injected with streptozocin to induce diabetes, which subsequently leads to diabetic neuropathy.
-
-
Assessment of Nociceptive Thresholds:
-
Mechanical Allodynia: Von Frey filaments are used to apply pressure to the paw and determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: A radiant heat source is applied to the paw, and the latency to paw withdrawal is measured.
-
-
Drug Administration and Testing: S-38093 hydrochloride or a vehicle is administered to the animals, and the nociceptive thresholds are reassessed at different time points to evaluate the compound's antihyperalgesic and antiallodynic effects.
Visualizing the Science
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of S-38093 hydrochloride.
Caption: Experimental workflow for the Object Recognition Test.
Caption: Workflow for assessing efficacy in neuropathic pain models.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Independent Verification of S 38093 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published mechanism of action of S 38093 hydrochloride with alternative histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists. The information is supported by experimental data from published, peer-reviewed studies. While direct independent replication studies specifically aimed at verifying the mechanism of this compound were not identified in the public domain, this guide places its properties in the context of other well-characterized H3R ligands, offering a valuable comparative analysis for the research community.
Published Mechanism of Action of this compound
This compound is described as a brain-penetrant antagonist and inverse agonist at the histamine H3 receptor.[1][2][3] This dual action means it not only blocks the receptor from being activated by histamine but also reduces its basal, constitutive activity. The primary consequence of this action is an increase in the synthesis and release of histamine and other neurotransmitters in the central nervous system.[1][2]
The therapeutic potential of S 38093 is being explored for cognitive disorders and neuropathic pain.[4][5] Preclinical studies suggest it has pro-cognitive, wakefulness-promoting, and neurogenic effects.[2][3][6]
Comparative Analysis of H3 Receptor Antagonists/Inverse Agonists
To provide a comprehensive overview, the key pharmacological and functional parameters of this compound are compared with other notable H3 receptor antagonists/inverse agonists.
Table 1: In Vitro Pharmacological Profile of H3 Receptor Antagonists/Inverse Agonists
| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Activity |
| This compound | Histamine H3 Receptor | Human: 1200, Rat: 8800, Mouse: 1440[1] | Antagonist/Inverse Agonist[1] |
| Pitolisant (Wakix®) | Histamine H3 Receptor | ~1[7][8] | Antagonist/Inverse Agonist[7][9][10] |
| Ciproxifan | Histamine H3 Receptor | ~0.7-9.2[11][12] | Antagonist/Inverse Agonist[11][12] |
| Thioperamide | Histamine H3 Receptor | Potent antagonist[13][14] | Antagonist/Inverse Agonist[13][15] |
| ABT-239 | Histamine H3 Receptor | Human: ~0.3-0.5, Rat: ~1.2-1.3[16][17][18] | Antagonist/Inverse Agonist[16][18] |
| GSK189254 | Histamine H3 Receptor | Human: ~0.1-0.25, Rat: ~0.07-0.3[19][20] | Inverse Agonist[19] |
Table 2: In Vivo Effects of H3 Receptor Antagonists/Inverse Agonists
| Compound | Primary In Vivo Effects | Key Preclinical Models |
| This compound | Increased histamine & acetylcholine (B1216132) release; pro-cognitive; neurogenic; analgesic.[2][3][4] | Morris water maze, object recognition, models of neuropathic pain.[2][4] |
| Pitolisant (Wakix®) | Increased histamine, dopamine (B1211576), & norepinephrine (B1679862) release; wake-promoting.[7][8][9] | Models of narcolepsy.[7][9] |
| Ciproxifan | Increased histamine & acetylcholine release; pro-cognitive; wake-promoting.[11][12][21] | Five-choice task, models of Alzheimer's disease.[11] |
| Thioperamide | Increased histamine release; wake-promoting; improved memory consolidation.[13][22] | Models of cognitive impairment.[22] |
| ABT-239 | Increased acetylcholine & dopamine release; pro-cognitive.[17][23] | Social memory, prepulse inhibition.[23] |
| GSK189254 | Increased acetylcholine, norepinephrine, & dopamine release; pro-cognitive; analgesic.[20][24] | Passive avoidance, water maze, object recognition.[20] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of H3 Receptor Inverse Agonism
Caption: Signaling pathway of histamine H3 receptor inverse agonism by this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: General experimental workflow for in vivo microdialysis to measure neurotransmitter release.
Detailed Experimental Protocols
Histamine H3 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
-
Materials:
-
Cell membranes expressing the human or rat H3 receptor.
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test compound (S 38093 or alternative).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 ligand like thioperamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To assess the functional activity of a test compound as an inverse agonist at the H3 receptor.
-
Materials:
-
Cells stably expressing the H3 receptor (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compound (S 38093 or alternative).
-
Forskolin (B1673556) (optional, to amplify the cAMP signal).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Procedure:
-
Plate the H3R-expressing cells in a 96- or 384-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer containing serial dilutions of the test compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
(Optional) Add forskolin to stimulate adenylyl cyclase.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP concentration against the log of the compound concentration to determine the EC50 and maximal effect.
-
In Vivo Microdialysis
-
Objective: To measure the effect of a test compound on the extracellular levels of neurotransmitters in specific brain regions of a living animal.
-
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (S 38093 or alternative).
-
Fraction collector.
-
Analytical system (e.g., HPLC with mass spectrometry or electrochemical detection).
-
-
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to the perfusion pump and begin perfusing with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer the test compound or vehicle to the animal.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the samples to quantify the concentrations of histamine, acetylcholine, and other relevant neurotransmitters.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
-
Morris Water Maze
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to swim until it finds the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.
-
Data Collection: Use a video tracking system to record the animal's swim path, latency to find the platform, and time spent in the target quadrant during the probe trial.
-
Analysis: Compare the performance of animals treated with the test compound to that of vehicle-treated animals.
-
Novel Object Recognition Test
-
Objective: To evaluate recognition memory in rodents.
-
Apparatus: An open-field arena and two sets of different objects.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena to acclimate.
-
Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set duration.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object and return the animal to the arena.
-
Data Collection: Record the amount of time the animal spends exploring each object.
-
Analysis: Calculate a discrimination index to determine the preference for the novel object over the familiar one. Compare the performance of treated and control groups.
-
BrdU Staining for Neurogenesis
-
Objective: To label and quantify newly divided cells in the brain as a measure of neurogenesis.
-
Materials:
-
Bromodeoxyuridine (BrdU).
-
Animal models.
-
Perfusion and tissue fixation reagents.
-
Microtome or cryostat for sectioning brain tissue.
-
Antibodies against BrdU and neuronal markers (e.g., NeuN, Doublecortin).
-
Fluorescence microscope.
-
-
Procedure:
-
Administer BrdU to the animals (typically via intraperitoneal injection) over several days.
-
After a survival period (to allow for cell differentiation), perfuse the animals and collect the brains.
-
Fix, section, and mount the brain tissue on slides.
-
Perform immunohistochemistry using an anti-BrdU antibody to label the cells that were dividing at the time of BrdU administration.
-
Co-label with antibodies against neuronal markers to identify the phenotype of the new cells.
-
Quantify the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) using microscopy and image analysis software.
-
Context Discrimination Test
-
Objective: To assess the ability of an animal to distinguish between two similar contexts, one of which is associated with an aversive stimulus.
-
Apparatus: Two similar conditioning chambers that can be distinguished by subtle cues (e.g., odor, lighting, tactile floor).
-
Procedure:
-
Conditioning: Place the animal in one context (Context A) and deliver a mild aversive stimulus (e.g., a footshock). On the same day or a subsequent day, place the animal in the similar but distinct context (Context B) without the aversive stimulus.
-
Testing: On a later day, re-expose the animal to both contexts separately and measure the fear response (typically freezing behavior).
-
Analysis: A greater fear response in Context A compared to Context B indicates successful discrimination. Compare the discrimination ability of treated and control animals.
-
Conclusion
The available evidence from the developing researchers consistently characterizes this compound as a histamine H3 receptor antagonist and inverse agonist. Its pharmacological profile and preclinical efficacy in models of cognition and pain are in line with this proposed mechanism of action. While direct independent verification is not yet published, its properties are comparable to other well-studied H3 receptor antagonists/inverse agonists. This comparative guide provides researchers with a valuable resource for understanding the published data on this compound and for designing future studies to further elucidate its mechanism and therapeutic potential.
References
- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 9. Pitolisant - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Ciproxifan - Wikipedia [en.wikipedia.org]
- 13. Thioperamide - Wikipedia [en.wikipedia.org]
- 14. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpccr.eu [jpccr.eu]
- 16. ABT-239|H3 Receptor Antagonist|For Research [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. GSK-189254 - Wikipedia [en.wikipedia.org]
- 20. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Histamine H<sub>4</sub> Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H<sub>3</sub> Receptor Antagonist GSK189254 - ProQuest [proquest.com]
Safety Operating Guide
Proper Disposal of S 38093 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like S 38093 hydrochloride are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal procedures for this compound, a histamine (B1213489) H3 antagonist/inverse agonist used in research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS: 1222097-72-4) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade heterocyclic organic compounds and hydrochloride salts. It is imperative to consult the official SDS provided by your supplier and to adhere to all institutional and local regulations regarding chemical waste management.
Immediate Safety and Handling
Before any disposal procedures, ensure that all personnel handling this compound are familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
In the event of a spill, immediately evacuate the area and prevent the spread of the material. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process involves careful segregation, containment, and documentation.
Caption: Workflow for the safe disposal of S 380993 hydrochloride.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Categorize: Classify this compound waste as a non-halogenated solid organic chemical waste.
-
Segregate: Do not mix with other waste streams such as halogenated solvents, aqueous waste, or sharps.
2. Containment:
-
Primary Container: Collect waste this compound in a clearly labeled, sealable, and chemically compatible container. The original product container, if empty and clean, can often be used.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride
-
CAS Number: 1222097-72-4
-
An indication of the hazards (e.g., "Irritant," "Handle with Care"). Consult the supplier's SDS for specific hazard pictograms and statements.
-
Accumulation start date.
-
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department with a complete inventory of the waste.
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced. Confirm this procedure with your institution's guidelines.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical's properties, the necessary safety precautions, and the appropriate response in case of exposure.
Caption: Relationship between chemical state and safety protocols.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult with your institution's safety officers for guidance on specific protocols.
Personal protective equipment for handling S 38093 hydrochloride
Pre-Handling and Engineering Controls
A thorough risk assessment should be conducted before any handling of S 38093 hydrochloride. All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to minimize inhalation exposure. The laboratory should be equipped with adequate ventilation and have readily accessible eyewash stations and safety showers.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and respiratory contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer gloves every 30-60 minutes or immediately upon contamination. | Prevents skin contact and absorption. The double-gloving technique provides an additional layer of protection. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the solid compound outside of a primary containment system. | Prevents inhalation of airborne particles. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contamination outside of the work area. |
Handling and Experimental Procedures
3.1. Preparation of Solutions Solutions should be prepared within a chemical fume hood. Use the smallest feasible quantities. Ensure all glassware and equipment are clean and dedicated for use with this compound if possible.
3.2. Administration in Research Animals For studies involving animal administration, such as oral gavage, appropriate animal handling restraints should be used to minimize movement and prevent spills.[2][3] All procedures should be conducted in a ventilated cabinet.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, evacuate the area and prevent entry. For a small spill of solid material, gently cover with absorbent material to avoid raising dust, then sweep into a suitable container for disposal.[1] For a liquid spill, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] Do not use water to clean up spills as this may increase dispersal. Ensure adequate ventilation during cleanup and wear appropriate PPE.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Disposal Workflow for this compound Waste
Caption: A logical flow for the segregation and disposal of waste contaminated with this compound.
Dispose of all waste through a licensed waste disposal contractor.[4] Do not dispose of this material down the drain or in the regular trash. Ensure that waste containers are properly labeled with the contents and associated hazards.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Biological Activity and Potential Hazards
S 38093 is a histamine (B1213489) H3 antagonist/inverse agonist.[2][3][6] This class of compounds can have significant effects on the central nervous system. The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care to avoid any direct exposure.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
